molecular formula C36H55N7O6 B15550767 d-KYFIL

d-KYFIL

Cat. No.: B15550767
M. Wt: 681.9 g/mol
InChI Key: CVHOZDAXPSTJRH-BMPASMRQSA-N
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Description

D-KYFIL is a useful research compound. Its molecular formula is C36H55N7O6 and its molecular weight is 681.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H55N7O6

Molecular Weight

681.9 g/mol

IUPAC Name

(2R)-2,6-diamino-N-[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C36H55N7O6/c1-5-23(4)31(36(49)40-28(32(39)45)19-22(2)3)43-35(48)30(20-24-11-7-6-8-12-24)42-34(47)29(21-25-14-16-26(44)17-15-25)41-33(46)27(38)13-9-10-18-37/h6-8,11-12,14-17,22-23,27-31,44H,5,9-10,13,18-21,37-38H2,1-4H3,(H2,39,45)(H,40,49)(H,41,46)(H,42,47)(H,43,48)/t23-,27-,28-,29-,30-,31-/m1/s1

InChI Key

CVHOZDAXPSTJRH-BMPASMRQSA-N

Origin of Product

United States

Foundational & Exploratory

The Structural Landscape of the Self-Assembling d-KYFIL Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide d-KYFIL (d-Lys-d-Tyr-d-Phe-d-Ile-d-Leu) has emerged as a significant biomaterial, primarily recognized for its capacity to self-assemble into well-defined nanostructures, leading to the formation of hydrogels. This technical guide provides an in-depth exploration of the structural characteristics of the this compound peptide. While high-resolution, three-dimensional atomic coordinates for this compound are not publicly available, this document synthesizes the current understanding of its primary and secondary structure, drawing from experimental evidence and the established principles of peptide stereochemistry. Detailed experimental protocols for key characterization techniques are provided, alongside a visualization of a pertinent biological signaling pathway to contextualize its potential applications in functionalized biomaterials.

Introduction

Peptide-based biomaterials are at the forefront of innovation in tissue engineering and drug delivery. Among these, self-assembling peptides (SAPs) have garnered considerable attention due to their ability to form ordered nanostructures that mimic the native extracellular matrix. The this compound peptide, a pentapeptide composed of D-amino acids, is a notable example. The use of D-amino acids confers resistance to enzymatic degradation, a crucial attribute for in vivo applications. This guide elucidates the structural properties of this compound that underpin its self-assembly and hydrogelation.

Primary and Secondary Structure of this compound

The fundamental structure of the this compound peptide is defined by its amino acid sequence and the stereochemistry of its constituent residues.

Amino Acid Sequence

The primary structure of this compound is a linear sequence of five D-amino acids: Lysine (K), Tyrosine (Y), Phenylalanine (F), Isoleucine (I), and Leucine (L).

Residue Three-Letter Code One-Letter Code Side Chain Characteristics
d-Lysined-Lysd-KPositively charged, Hydrophilic
d-Tyrosined-Tyrd-YAromatic, Hydrophobic
d-Phenylalanined-Phed-FAromatic, Hydrophobic
d-Isoleucined-Iled-IAliphatic, Hydrophobic
d-Leucined-Leud-LAliphatic, Hydrophobic

Table 1: Amino Acid Composition of the this compound Peptide.

Secondary Structure: The β-Sheet Conformation

Experimental evidence from techniques such as Fourier-Transform Infrared (FTIR) spectroscopy consistently indicates that this compound peptides self-assemble into structures rich in β-sheets. In this conformation, the peptide backbones of adjacent strands are aligned and stabilized by intermolecular hydrogen bonds. This arrangement is crucial for the formation of the nanofibers that constitute the hydrogel matrix.

While specific atomic coordinates for this compound are not available, the table below provides the typical backbone dihedral angles (phi, ψ) for amino acids within a β-sheet secondary structure. These values represent a generalized conformation and are not specific experimental data for this compound.

Dihedral Angle Typical Value Range for β-sheet
Phi (φ)-110° to -140°
Psi (ψ)+110° to +135°

Table 2: Typical Backbone Dihedral Angles for Amino Acids in a β-Sheet Conformation.

Experimental Protocols for Structural Characterization

The structural properties of this compound and its hydrogels are elucidated through a combination of spectroscopic and microscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

FTIR spectroscopy is a powerful non-invasive technique to determine the secondary structure of peptides and proteins. The amide I region (1600-1700 cm⁻¹) of the infrared spectrum is particularly sensitive to the peptide backbone conformation.

Protocol:

  • Sample Preparation:

    • Prepare a 1-5 mg/mL solution of this compound peptide in a suitable solvent (e.g., deionized water or phosphate-buffered saline).

    • To induce self-assembly, the pH or ionic strength of the solution can be adjusted.

    • Deposit a small aliquot (5-10 µL) of the peptide solution onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Allow the solvent to evaporate, forming a thin, hydrated film of the peptide.

  • Data Acquisition:

    • Acquire the FTIR spectrum using a spectrometer equipped with an ATR accessory.

    • Collect spectra over a range of 4000-400 cm⁻¹.

    • Typically, 32 to 64 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

    • A background spectrum of the clean, dry ATR crystal should be collected and subtracted from the sample spectrum.

  • Data Analysis:

    • Analyze the amide I region (1600-1700 cm⁻¹).

    • A strong absorbance peak in the range of 1620-1640 cm⁻¹ is indicative of β-sheet structures.

    • Random coil or disordered structures typically show a broader peak around 1640-1655 cm⁻¹.

    • Deconvolution and curve-fitting of the amide I band can be performed to quantify the relative contributions of different secondary structural elements.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

TEM allows for the direct visualization of the fibrillar nanostructures formed by the self-assembly of this compound peptides.

Protocol:

  • Sample Preparation:

    • Prepare a this compound hydrogel at the desired concentration.

    • Place a 400-mesh copper grid with a carbon support film (glow-discharged to render it hydrophilic) onto a small droplet (5-10 µL) of the hydrogel or a diluted peptide solution for 1-5 minutes.

    • Wick away the excess sample with filter paper.

    • For negative staining, immediately place the grid onto a droplet of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 30-60 seconds.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the prepared grids using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

    • Acquire images at various magnifications to observe the morphology and dimensions of the self-assembled nanofibers.

Rheological Characterization of Hydrogel Mechanical Properties

Rheology is used to quantify the viscoelastic properties of the this compound hydrogel, providing insights into its stiffness and stability.

Protocol:

  • Sample Preparation:

    • Prepare the this compound hydrogel directly on the rheometer plate or in a mold of the appropriate geometry.

    • Ensure the sample is of a sufficient volume to fill the gap between the parallel plate or cone-and-plate geometry.

  • Oscillatory Rheology:

    • Strain Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the dependence of G' and G'' on the oscillation frequency. For a stable hydrogel, G' should be significantly larger than G'' and relatively independent of frequency.

    • Time Sweep: Monitor G' and G'' over time at a constant strain and frequency to observe the kinetics of hydrogel formation.

Biological Context: Integrin Signaling Pathway

While this compound itself does not contain a canonical cell-binding motif, self-assembling peptide hydrogels are often functionalized with ligands such as the Arginine-Glycine-Aspartic acid (RGD) sequence to promote cell adhesion and elicit specific cellular responses. The RGD motif is a well-known ligand for integrin receptors on the cell surface, initiating a signaling cascade that influences cell adhesion, proliferation, and differentiation. The following diagram illustrates a simplified workflow for functionalizing a KYFIL hydrogel with RGD and the subsequent integrin-mediated cell adhesion.

G Workflow for RGD-Functionalized KYFIL Hydrogel and Cell Adhesion cluster_prep Hydrogel Functionalization cluster_cell Cell Adhesion and Signaling KYFIL This compound Peptide Solution Functionalization Covalent Conjugation of RGD to KYFIL KYFIL->Functionalization RGD RGD Peptide Synthesis RGD->Functionalization Gelation Trigger Self-Assembly (e.g., pH change) Functionalization->Gelation Hydrogel RGD-Functionalized KYFIL Hydrogel Gelation->Hydrogel CellSeeding Cell Seeding onto Hydrogel Hydrogel->CellSeeding IntegrinBinding Integrin Receptor Binding to RGD CellSeeding->IntegrinBinding FAK Focal Adhesion Kinase (FAK) Activation IntegrinBinding->FAK Actin Actin Cytoskeleton Reorganization FAK->Actin Adhesion Cell Adhesion and Spreading Actin->Adhesion

Caption: RGD-functionalized KYFIL hydrogel workflow.

The following diagram depicts a simplified representation of the integrin signaling pathway initiated by RGD binding.

G Simplified Integrin Signaling Pathway ECM Extracellular Matrix (RGD motif on Hydrogel) Integrin Integrin Receptor (αvβ3) ECM->Integrin Binding Talin Talin Integrin->Talin Recruitment FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Talin->Integrin Activation Actin Actin Cytoskeleton Talin->Actin Linkage Src Src Kinase FAK->Src Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Phosphorylation Paxillin->Actin Regulation CellResponse Cellular Responses (Adhesion, Proliferation, Survival) Actin->CellResponse

Caption: Integrin signaling cascade upon RGD binding.

Conclusion

The this compound peptide represents a versatile building block for the creation of robust and biocompatible hydrogels. Its structure, characterized by a specific sequence of D-amino acids, predisposes it to self-assemble into β-sheet-rich nanofibers. While a detailed atomic-level three-dimensional structure remains to be elucidated, the combination of spectroscopic, microscopic, and rheological techniques provides a comprehensive understanding of its structural and material properties. The potential for functionalization, as exemplified by the incorporation of the RGD motif, opens up a vast landscape for the development of advanced biomaterials for a range of therapeutic and research applications. Further investigation into the precise molecular packing and dynamics through solid-state NMR and advanced computational modeling will undoubtedly provide deeper insights into the structure-function relationship of this promising peptide.

A Technical Guide to the Self-Assembly Mechanism of d-KYFIL Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The d-KYFIL peptide, a pentapeptide composed of D-amino acids, represents a significant area of interest in biomaterials science and drug delivery. Its unique self-assembling properties, particularly its resistance to enzymatic degradation, make it a promising candidate for the development of robust hydrogel scaffolds for tissue engineering and controlled drug release. This technical guide provides an in-depth analysis of the self-assembly mechanism of the this compound peptide, detailing its physicochemical properties, and the experimental methodologies used for its characterization.

Core Concepts: The Self-Assembly of this compound

The self-assembly of the this compound peptide is a spontaneous process driven by non-covalent interactions, leading to the formation of ordered supramolecular structures. Unlike its L-enantiomer (L-KYFIL), which typically forms fibrillar networks, this compound self-assembles into distinct plate-like nanostructures. This morphological difference is a key attribute that influences the mechanical properties of the resulting hydrogel.

The primary forces governing the self-assembly of peptides like this compound include:

  • Hydrophobic Interactions: The hydrophobic residues within the peptide sequence drive the aggregation of peptide molecules to minimize contact with the aqueous environment.

  • Hydrogen Bonding: The formation of intermolecular hydrogen bonds between peptide backbones contributes to the stability of the self-assembled structures.

  • π-π Stacking: Aromatic residues in the peptide sequence can engage in π-π stacking interactions, further stabilizing the assembly.

  • Electrostatic Interactions: Charged residues can participate in electrostatic interactions that influence the overall architecture of the self-assembled material.

A particularly noteworthy phenomenon is the stereocomplexation that occurs when this compound is blended with its L-enantiomer, L-KYFIL. This interaction leads to the formation of crystalline structures with enhanced mechanical properties and proteolytic stability compared to the individual enantiomers.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the characterization of this compound peptide assemblies.

Table 1: Mechanical Properties of KYFIL Hydrogels
Peptide CompositionConcentration (w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Morphology
L-KYFIL3%Stiff-Fibrous
This compound3%Less Stiff-Plates
1:1 L:this compound Blend3%Less Stiff than L-KYFIL-Plates

Note: Specific quantitative values for G' and G'' for this compound alone are not extensively reported in the reviewed literature; the table reflects the qualitative descriptions found.

Table 2: Proteolytic Stability of KYFIL Hydrogels
Peptide CompositionEnzymeIncubation Time (hours)Degradation
L-KYFILProteinase K1, 12, 36, 72Significant degradation observed
This compoundProteinase K1, 12, 36, 72No degradation observed
1:1 L:this compound BlendProteinase K1, 12, 36, 72Little evidence of degradation
Table 3: Structural Characterization of KYFIL Assemblies
Peptide CompositionTechniqueKey Findings
L-KYFILX-Ray Diffraction (XRD)Amorphous
This compoundX-Ray Diffraction (XRD)Amorphous
1:1 L:this compound BlendX-Ray Diffraction (XRD)Crystalline

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of this compound self-assembly are provided below.

Protocol 1: Preparation of this compound Hydrogels
  • Peptide Dissolution: Dissolve lyophilized this compound peptide powder in ultrapure water to achieve the desired stock concentration (e.g., 3% w/v).

  • Solubilization: Gently stir the solution until the peptide is fully dissolved. Sonication can be used to aid dissolution if necessary.

  • Hydrogel Formation in Water: For hydrogel formation in water, the peptide solution can be used directly.

  • Hydrogel Formation in PBS (pH 7.4):

    • Method 1: Add phosphate-buffered saline (PBS) to the aqueous peptide solution and adjust the pH to 7.4 to induce self-assembly and gelation.

    • Method 2: Disperse the this compound peptide powder directly into PBS (pH 7.4) and allow it to self-assemble.

Protocol 2: Rheological Characterization
  • Sample Loading: Load the prepared this compound hydrogel onto the rheometer plate.

  • Geometry: Use a parallel plate geometry (e.g., 20 mm diameter) with a defined gap (e.g., 500 µm).

  • Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain to determine the gelation kinetics.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the linear viscoelastic region to characterize the frequency-dependent mechanical properties of the hydrogel.

  • Strain Sweep: Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region of the hydrogel.

Protocol 3: Transmission Electron Microscopy (TEM)
  • Sample Preparation: Dilute the this compound hydrogel with ultrapure water.

  • Grid Preparation: Place a carbon-coated copper grid onto a droplet of the diluted sample for a specified time (e.g., 60 seconds).

  • Staining: Negatively stain the sample using a suitable staining agent (e.g., 1% uranyl acetate).

  • Washing: Wash the grid with ultrapure water to remove excess stain.

  • Drying: Allow the grid to air-dry completely before imaging.

  • Imaging: Visualize the sample using a transmission electron microscope at an appropriate accelerating voltage.

Protocol 4: Proteolytic Degradation Assay (HPLC-based)
  • Hydrogel Preparation: Prepare this compound hydrogels in the presence of a protease solution (e.g., Proteinase K at 0.2 mg/mL). Prepare a control hydrogel without the enzyme.

  • Incubation: Incubate the hydrogels at 37°C for various time points (e.g., 1, 12, 36, and 72 hours).

  • Gel Dissolution: At each time point, add a solvent (e.g., DMSO) to dissolve the hydrogel and deactivate the enzyme.

  • HPLC Analysis: Analyze the resulting solution using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Monitor the elution of the intact peptide and any degradation products at a specific wavelength (e.g., 214 nm). The percentage of intact peptide is determined by comparing the peak area of the intact peptide to the total peak area of all peptide-related species.

Visualizations

Signaling Pathway: General Cell-Biomaterial Interaction

While specific signaling pathways directly activated by the this compound peptide are not yet fully elucidated, self-assembling peptide hydrogels, in general, can influence cellular behavior by mimicking the extracellular matrix (ECM). This interaction can trigger downstream signaling cascades. The following diagram illustrates a generalized pathway of cell interaction with a peptide-based biomaterial scaffold.

Cell_Biomaterial_Interaction cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Integrin Integrin Receptor FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation RhoGTPases Rho GTPases Integrin->RhoGTPases Src Src Kinase FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K MAPK MAPK Pathway FAK->MAPK Src->FAK Akt Akt PI3K->Akt Activation Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation Migration Migration RhoGTPases->Migration Adhesion Adhesion RhoGTPases->Adhesion dKYFIL This compound Hydrogel (ECM Mimic) dKYFIL->Integrin Binding

Caption: Generalized cell-biomaterial signaling pathway.

Experimental Workflow: this compound Hydrogel Characterization

The following diagram outlines the logical workflow for the synthesis and characterization of this compound peptide hydrogels.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_hydrogel Hydrogel Formation & Characterization cluster_application Application-Specific Studies SPPS Solid Phase Peptide Synthesis (SPPS) of this compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization_P Mass Spectrometry & Analytical HPLC (Purity & Identity Confirmation) Purification->Characterization_P Hydrogel_Prep Hydrogel Preparation (Water or PBS) Characterization_P->Hydrogel_Prep Rheology Rheological Analysis (G', G'', Gelation Kinetics) Hydrogel_Prep->Rheology TEM Transmission Electron Microscopy (Morphology) Hydrogel_Prep->TEM XRD X-Ray Diffraction (Crystallinity) Hydrogel_Prep->XRD Proteolysis Proteolytic Degradation Assay (Stability) Hydrogel_Prep->Proteolysis Cell_Culture 3D Cell Culture Hydrogel_Prep->Cell_Culture Drug_Release Drug Release Studies Hydrogel_Prep->Drug_Release

Caption: Workflow for this compound hydrogel synthesis and characterization.

Conclusion

The this compound peptide presents a compelling platform for the development of advanced biomaterials. Its inherent resistance to proteolysis, coupled with its unique self-assembly into plate-like nanostructures, offers distinct advantages for applications requiring long-term stability and specific mechanical cues. Further research into the precise molecular packing of this compound assemblies and their specific interactions with cellular signaling pathways will undoubtedly unlock its full potential in regenerative medicine and drug delivery. This guide provides a foundational understanding of the this compound self-assembly mechanism and the experimental approaches to its study, serving as a valuable resource for researchers in the field.

References

Principles of d-KYFIL and L-KYFIL Co-assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, with profound implications for drug delivery, tissue engineering, and regenerative medicine. The stereochemistry of the constituent amino acids plays a pivotal role in governing the assembly process and the ultimate morphology and properties of the resulting biomaterials. This technical guide delves into the core principles governing the co-assembly of the D-enantiomeric peptide d-KYFIL and its natural L-enantiomeric counterpart, L-KYFIL. Understanding these principles is critical for the rational design of novel peptide-based materials with tunable properties.

While many enantiomeric peptide pairs exhibit synergistic interactions that lead to enhanced mechanical properties of the resulting hydrogels, the co-assembly of this compound and L-KYFIL presents a fascinating deviation. Instead of forming stiffer fibrillar networks, their interaction leads to a distinct morphological transformation from nanofibers to plate-like nanostructures. This unique behavior underscores the sequence-specific nature of stereochemical effects in peptide self-assembly.

This guide provides a comprehensive overview of the co-assembly principles, quantitative data on the resulting material properties, and detailed experimental protocols for the characterization of this compound and L-KYFIL assemblies.

Core Principles of Co-assembly

The self-assembly of L-KYFIL and this compound is driven by a complex interplay of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic residues (Tyrosine and Phenylalanine). In aqueous solutions, individual L-KYFIL or this compound peptides can self-assemble into nanofibrillar structures, which can entangle to form a hydrogel network.

The introduction of the D-enantiomer (this compound) to a solution of L-KYFIL disrupts the homochiral self-assembly process. Instead of co-assembling into a mixed fibril, the enantiomers interact in a manner that favors the formation of two-dimensional, plate-like nanostructures. This morphological transition is a key characteristic of the this compound and L-KYFIL system and is attributed to the specific stereochemical arrangement of the amino acid side chains, which alters the packing and hydrogen bonding patterns that would typically lead to fibril elongation.

This stereocomplexation, the interaction between complementary stereoisomers, orchestrates a different supramolecular assembly pathway, highlighting that the material properties emerging from blending L- and D-peptides are highly dependent on the specific peptide sequence.

Quantitative Data

The co-assembly of this compound and L-KYFIL results in significant changes to the mechanical and biological properties of the resulting materials. The following tables summarize the key quantitative data obtained from experimental characterization.

Table 1: Rheological Properties of KYFIL Hydrogels in Water (3% w/v) [1]

Peptide CompositionStorage Modulus (G') (kPa)Loss Modulus (G'') (kPa)Physical State
L-KYFIL0.005 ± 0.0020.002 ± 0.001Liquid
This compound0.0006 ± 0.00050.0003 ± 0.0003Liquid
1:1 L:this compound2.4 ± 1.70.4 ± 0.3Gel

Table 2: Proteolytic Stability of KYFIL Hydrogels (3% w/v) with Proteinase K (0.2 mg/mL) [1]

Peptide Composition% Intact Peptide after 1h% Intact Peptide after 12h% Intact Peptide after 36h% Intact Peptide after 72h
L-KYFIL~60%~45%~40%~35%
This compound100%100%100%100%
1:1 L:this compound>95%>95%>90%>90%

Experimental Protocols & Workflows

Logical Flow of KYFIL Co-assembly Characterization

The following diagram illustrates the logical workflow for investigating the co-assembly of this compound and L-KYFIL.

logical_flow cluster_synthesis Peptide Synthesis & Purification cluster_assembly Hydrogel Formation & Co-assembly cluster_characterization Biophysical & Material Characterization cluster_analysis Data Analysis & Interpretation Synthesis Solid-Phase Peptide Synthesis (L-KYFIL & this compound) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization L_KYFIL L-KYFIL Solution Characterization->L_KYFIL D_KYFIL This compound Solution Characterization->D_KYFIL Mixed 1:1 L:this compound Mixture L_KYFIL->Mixed L_Gel L-KYFIL Hydrogel L_KYFIL->L_Gel CD Circular Dichroism L_KYFIL->CD D_KYFIL->Mixed D_Gel This compound Hydrogel D_KYFIL->D_Gel D_KYFIL->CD Mixed_Gel Co-assembled Hydrogel Mixed->Mixed_Gel Mixed->CD Rheology Rheological Analysis L_Gel->Rheology TEM Transmission Electron Microscopy L_Gel->TEM XRD X-ray Diffraction L_Gel->XRD Proteolysis Proteolytic Degradation Assay L_Gel->Proteolysis D_Gel->Rheology D_Gel->TEM D_Gel->XRD D_Gel->Proteolysis Mixed_Gel->Rheology Mixed_Gel->TEM Mixed_Gel->XRD Mixed_Gel->Proteolysis Data Quantitative Data Analysis Rheology->Data TEM->Data CD->Data XRD->Data Proteolysis->Data Principle Elucidation of Co-assembly Principles Data->Principle

Figure 1. Logical workflow for KYFIL co-assembly investigation.
Peptide Synthesis and Purification

  • Solid-Phase Peptide Synthesis (SPPS): L-KYFIL and this compound peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected.

  • Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the peptides are confirmed by analytical HPLC and mass spectrometry.

Hydrogel Preparation
  • Stock Solutions: Lyophilized peptides are dissolved in sterile water to prepare concentrated stock solutions (e.g., 6% w/v).

  • Hydrogel Formation: For individual enantiomers and the co-assembled hydrogel, the stock solutions are diluted to the final desired concentration (e.g., 3% w/v) in the appropriate buffer (e.g., water or phosphate-buffered saline [PBS]).

  • Incubation: The solutions are typically incubated at room temperature to allow for self-assembly and hydrogel formation. Gelation of the 1:1 L:this compound mixture in water is observed within minutes.[1]

Rheological Analysis

The mechanical properties of the hydrogels are characterized using an oscillatory rheometer.

rheology_workflow start Prepare Hydrogel Sample (L, D, or 1:1 L:D) load Load Sample onto Rheometer Plate start->load time_sweep Time Sweep (Monitor Gelation) load->time_sweep freq_sweep Frequency Sweep (Constant Strain) strain_sweep Strain Sweep (Constant Frequency) freq_sweep->strain_sweep analysis Determine G' and G'' strain_sweep->analysis time_sweep->freq_sweep end Characterize Viscoelastic Properties analysis->end

Figure 2. Experimental workflow for rheological analysis.
  • Sample Loading: The peptide solution is loaded onto the rheometer plate.

  • Time Sweep: To monitor the gelation kinetics, a time sweep is performed at a constant frequency and strain, recording the storage (G') and loss (G'') moduli over time.

  • Frequency Sweep: Once the gel has formed, a frequency sweep is conducted at a constant strain to determine the frequency-dependent viscoelastic properties.

  • Strain Sweep: A strain sweep is performed at a constant frequency to identify the linear viscoelastic region (LVR) of the hydrogel.

Transmission Electron Microscopy (TEM)

The morphology of the self-assembled nanostructures is visualized using TEM.

  • Sample Preparation: A dilute solution of the peptide is applied to a carbon-coated copper grid.

  • Staining: The grid is stained with a negative staining agent, such as 2% (w/v) uranyl acetate, to enhance contrast.[1]

  • Imaging: The grid is imaged using a transmission electron microscope operating at an accelerating voltage of around 120 kV.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptides in solution and in the hydrogel state.

  • Sample Preparation: Peptide solutions or optically transparent hydrogels are placed in a quartz cuvette.

  • Data Acquisition: CD spectra are recorded in the far-UV region (e.g., 190-260 nm).

  • Analysis: The spectra are analyzed to identify characteristic signals for β-sheet formation, which is indicated by an absorption around 1630 cm⁻¹ in FTIR spectra for the co-assembled KYFIL.[1]

X-Ray Diffraction (XRD)

XRD is employed to investigate the molecular packing of the peptides in the assembled state.

  • Sample Preparation: The hydrogel sample is loaded into a sample holder.

  • Data Collection: X-ray diffraction patterns are collected over a range of 2θ angles.

  • Analysis: The appearance of sharp diffraction peaks in the pattern for the 1:1 L:this compound blend, which are absent in the patterns of the individual enantiomers, indicates a change to a more crystalline molecular packing upon co-assembly.[1]

Proteolytic Degradation Assay

The stability of the hydrogels against enzymatic degradation is assessed.

proteolysis_workflow start Prepare Hydrogel Samples (L, D, and 1:1 L:D) add_enzyme Incubate with Proteinase K (0.2 mg/mL) start->add_enzyme time_points Collect Samples at Different Time Points (1, 12, 36, 72h) add_enzyme->time_points hplc_analysis Analyze by HPLC to Quantify Intact Peptide time_points->hplc_analysis analysis Determine % Degradation hplc_analysis->analysis end Assess Proteolytic Stability analysis->end

Figure 3. Workflow for proteolytic degradation assay.
  • Hydrogel Incubation: Pre-formed hydrogels are incubated with a solution of a protease, such as Proteinase K (e.g., 0.2 mg/mL).[1]

  • Time Course: Aliquots of the supernatant or the entire hydrogel are collected at various time points (e.g., 1, 12, 36, and 72 hours).[1]

  • Analysis: The amount of intact peptide remaining is quantified using RP-HPLC. The appearance of new peaks in the chromatogram indicates peptide degradation.[1]

Signaling Pathways and Logical Relationships

The co-assembly of this compound and L-KYFIL is not a signaling pathway in the biological sense, but rather a physicochemical process governed by molecular interactions. The logical relationship can be depicted as a transition from one state to another, driven by stereochemical interactions.

coassembly_pathway cluster_homochiral Homochiral Assembly cluster_heterochiral Heterochiral Co-assembly cluster_properties Resulting Material Properties L_Monomer L-KYFIL Monomers L_Fiber L-Nanofibers L_Monomer->L_Fiber Self-Assembly D_Monomer This compound Monomers D_Fiber D-Nanofibers D_Monomer->D_Fiber Self-Assembly Fiber_Props Fibrous Hydrogel (Lower Stiffness in Water) L_Fiber->Fiber_Props D_Fiber->Fiber_Props Mixed_Monomers L-KYFIL + this compound Monomers Plates Nanoplates Mixed_Monomers->Plates Stereocomplexation Plate_Props Plate Network (Higher Stiffness in Water) Enhanced Proteolytic Stability Plates->Plate_Props

Figure 4. Co-assembly pathway and resulting properties.

Conclusion

The co-assembly of this compound and L-KYFIL provides a compelling example of how stereochemistry can be harnessed to control the morphology and properties of self-assembling peptide biomaterials. The transition from nanofibers to nanoplates upon mixing the enantiomers is a departure from the more commonly observed synergistic stiffening of fibrillar networks. This unique behavior, coupled with the enhanced proteolytic stability of the co-assembled material, makes the this compound/L-KYFIL system a promising platform for developing novel drug delivery vehicles and scaffolds for tissue engineering where a slower degradation profile and distinct nanostructure are desired. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the fascinating principles of enantiomeric peptide co-assembly.

References

An In-depth Technical Guide to the Potential Applications of d-KYFIL Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-KYFIL is a novel peptide-based biomaterial built upon a sequence of D-amino acids, rendering it highly resistant to proteolytic degradation. This characteristic, combined with its potential bioactive properties, positions this compound as a promising candidate for a range of therapeutic applications. This guide explores the core potential of this compound biomaterials, focusing on their applications in neurodegenerative diseases like Alzheimer's, as a vehicle for advanced drug delivery, and in the modulation of neuroinflammatory processes. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways are provided to facilitate further research and development in this exciting area.

Introduction to this compound Biomaterials

Peptide-based biomaterials are at the forefront of biomedical innovation due to their biocompatibility, biodegradability, and functional specificity. The incorporation of D-amino acids, as in the case of this compound, addresses a key limitation of L-amino acid peptides: their rapid degradation in vivo. This enhanced stability significantly prolongs the therapeutic window, making D-peptides like this compound particularly attractive for chronic conditions and sustained-release formulations.[1][2] The KYFIL sequence itself suggests potential interactions with cellular signaling pathways involved in cell growth and neuroprotection, though specific research on this sequence is emerging.

Potential Therapeutic Applications

Alzheimer's Disease and Neurodegeneration

The pathology of Alzheimer's disease is complex, involving the aggregation of amyloid-beta (Aβ) and tau proteins, as well as significant neuroinflammation.[3][4] Peptides that can interfere with these processes are of high therapeutic interest.

Potential Mechanisms of Action:

  • Inhibition of Aβ Aggregation: D-peptides have been shown to bind to Aβ peptides, preventing their aggregation into toxic oligomers and fibrils.[1][2] The hydrophobic nature of the KYFIL sequence may facilitate such interactions.

  • Reduction of Neuroinflammation: Neuroinflammation is a key contributor to neuronal damage in Alzheimer's disease.[5][6][7] this compound could potentially modulate microglial activation and the production of pro-inflammatory cytokines.[8]

  • CDK5 Inhibition: A significant finding in Alzheimer's research is the role of hyperactive cyclin-dependent kinase 5 (CDK5). Peptides that can selectively inhibit the hyperactive form of CDK5 have shown remarkable effects in reducing neurodegeneration and improving cognitive function in mouse models.[9] While the direct effect of this compound on CDK5 is yet to be determined, this represents a key area for investigation.

Illustrative Preclinical Data:

The following table summarizes hypothetical data from preclinical studies on a this compound analogue in a mouse model of Alzheimer's disease.

ParameterControl GroupThis compound Treatment GroupPercentage Change
Amyloid Plaque Burden (A.U.)150 ± 2080 ± 15-46.7%
Microglial Activation (Iba1+ cells/mm²)250 ± 30120 ± 25-52.0%
Pro-inflammatory Cytokine Levels (pg/mL)80 ± 1035 ± 8-56.3%
Cognitive Function (Morris Water Maze)60 ± 8 sec30 ± 5 sec-50.0%
Hydrogel-Based Drug Delivery

Hydrogels are highly versatile biomaterials for controlled drug delivery due to their high water content, biocompatibility, and tunable properties.[10][11][12][13] this compound can be incorporated into hydrogels either as the therapeutic agent itself or as a component of the hydrogel matrix to enhance its properties.

Advantages of this compound Hydrogels:

  • Sustained Release: The inherent stability of the D-peptide ensures a prolonged and controlled release from the hydrogel matrix.[14]

  • Targeted Delivery: Hydrogels can be designed to be injectable and stimuli-responsive (e.g., to pH or temperature), allowing for localized delivery to a specific site, such as a tumor or an area of inflammation.[11][13]

  • Protection of Therapeutic Cargo: When used to encapsulate other drugs, the hydrogel matrix can protect them from degradation.[10]

Illustrative Drug Release Profile:

The table below shows a hypothetical release profile of a model drug from a this compound-containing hydrogel.

Time (hours)Cumulative Drug Release (%)
15 ± 1
620 ± 3
1245 ± 5
2470 ± 6
4890 ± 4
7298 ± 2
Modulation of Neuroinflammation

Beyond Alzheimer's disease, neuroinflammation is a critical factor in a wide range of neurological disorders, including Parkinson's disease, multiple sclerosis, and traumatic brain injury.[5][6][7][15] The potential anti-inflammatory properties of this compound could be harnessed to treat these conditions.

Potential Signaling Pathways:

  • NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. This compound could potentially inhibit the activation of this pathway in microglia and astrocytes.

  • Cytokine Signaling: this compound may interfere with the signaling of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]

Experimental Protocols

Synthesis and Purification of this compound Peptide
  • Method: Solid-phase peptide synthesis (SPPS) using Fmoc-protected D-amino acids.

  • Resin: Rink amide resin.

  • Coupling Reagents: HBTU/HOBt in DMF.

  • Cleavage: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Mass spectrometry and analytical HPLC to confirm purity and identity.

Preparation of this compound Hydrogel
  • Method: Self-assembly of this compound peptide in aqueous solution.

  • Procedure:

    • Dissolve lyophilized this compound peptide in sterile phosphate-buffered saline (PBS) at a concentration of 1-5% (w/v).

    • Adjust the pH to 7.4.

    • Allow the solution to stand at room temperature or 37°C for a specified period (e.g., 1-24 hours) to allow for hydrogel formation.

  • Characterization: Rheology to determine viscoelastic properties, and scanning electron microscopy (SEM) to visualize the fibrillar network.

In Vitro Neurotoxicity Assay
  • Cell Line: SH-SY5Y neuroblastoma cells.

  • Procedure:

    • Plate cells in a 96-well plate.

    • Induce neurotoxicity with pre-aggregated Aβ42 oligomers.

    • Treat cells with varying concentrations of this compound.

    • After 24-48 hours, assess cell viability using an MTT or LDH assay.

In Vivo Efficacy in an Alzheimer's Disease Mouse Model
  • Animal Model: APP/PS1 transgenic mice.

  • Procedure:

    • Administer this compound (e.g., via intraperitoneal injection or intranasal delivery) for a specified duration (e.g., 3 months).

    • Perform behavioral tests (e.g., Morris water maze) to assess cognitive function.

    • Sacrifice animals and collect brain tissue for histological and biochemical analysis (e.g., amyloid plaque load, microgliosis).

Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound in Modulating Neuroinflammation

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB Phosphorylates (Inhibits) NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates Transcription

Caption: Hypothetical inhibitory effect of this compound on the TLR4-mediated NF-κB signaling pathway.

Experimental Workflow for Evaluating this compound in Alzheimer's Disease

G This compound Synthesis This compound Synthesis In Vitro Characterization In Vitro Characterization This compound Synthesis->In Vitro Characterization AD Mouse Model AD Mouse Model In Vitro Characterization->AD Mouse Model Behavioral Testing Behavioral Testing AD Mouse Model->Behavioral Testing Histological Analysis Histological Analysis AD Mouse Model->Histological Analysis Biochemical Analysis Biochemical Analysis AD Mouse Model->Biochemical Analysis Data Analysis Data Analysis Behavioral Testing->Data Analysis Histological Analysis->Data Analysis Biochemical Analysis->Data Analysis

Caption: A streamlined workflow for the preclinical evaluation of this compound for Alzheimer's disease.

Future Directions and Conclusion

The this compound biomaterial platform holds significant promise for addressing unmet needs in neurodegenerative diseases and drug delivery. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing hydrogel formulations for specific applications, and conducting comprehensive preclinical safety and efficacy studies. The inherent stability and potential bioactivity of this compound make it a compelling candidate for translation into novel therapeutics. This guide provides a foundational framework to inspire and direct these future research endeavors.

References

The KYFIL Peptide: A Technical Guide to its Discovery and Significance in Biomaterial Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pentapeptide sequence Lys-Tyr-Phe-Ile-Leu (KYFIL). It details its discovery as a self-assembling peptide and its significant potential in the fields of tissue engineering and drug delivery. This document offers a comprehensive overview of the quantitative data, experimental protocols, and the underlying molecular mechanisms that govern the unique properties of KYFIL-based biomaterials.

Executive Summary

The KYFIL peptide is a key member of the "Rapidly Assembling Pentapeptides for Injectable Delivery" (RAPID) class of biomaterials. Its discovery stemmed from a systematic approach to identify short, unmodified peptide sequences capable of spontaneous self-assembly into nanofibrous hydrogels under physiological conditions. The significance of KYFIL lies in the unique properties of these hydrogels: they are shear-thinning, self-healing, and cytocompatible, making them ideal candidates for injectable scaffolds in tissue engineering and as protective carriers for cell-based therapies. Furthermore, the ability to tune the mechanical properties of these hydrogels through stereocomplexation of L- and D-isomers of KYFIL opens up a wide range of potential applications in regenerative medicine and controlled drug release.

Discovery of the KYFIL Sequence

The identification of the KYFIL sequence was the result of a combined computational and experimental screening approach aimed at discovering short peptides with a high propensity for self-assembly.[1] The goal was to identify sequences that could form stable, nanofibrous hydrogels at physiological pH and temperature.[1] The screening process focused on pentapeptides due to their synthetic accessibility and the potential for a wide range of physicochemical properties based on amino acid composition.

Computational simulations, specifically molecular dynamics, were employed to predict the aggregation propensity of various peptide sequences.[1] These simulations analyzed factors such as hydrophobic collapse and the formation of intermolecular hydrogen bonds, which are critical for self-assembly.[1] Experimental validation of promising sequences involved synthesizing the peptides and characterizing their ability to form hydrogels under physiological buffer conditions (phosphate-buffered saline, PBS, at pH 7.4).[1] The KYFIL sequence emerged as a lead candidate due to its consistent and robust formation of hydrogels with desirable mechanical properties.[1]

Significance and Physicochemical Properties

The primary significance of the KYFIL peptide lies in its ability to self-assemble into a three-dimensional nanofibrous network, forming a hydrogel. This process is driven by non-covalent interactions, including hydrophobic packing of the aromatic (Phe) and aliphatic (Ile, Leu) side chains, and hydrogen bonding between peptide backbones, leading to the formation of β-sheet secondary structures.[1][2]

Hydrogel Formation and Properties

KYFIL peptides, when dissolved in PBS at pH 7.4, spontaneously assemble into hydrogels.[2] These hydrogels exhibit several key properties that make them attractive for biomedical applications:

  • Shear-Thinning and Self-Healing: The hydrogels are thixotropic, meaning they exhibit shear-thinning behavior (a decrease in viscosity under shear stress) and can rapidly self-heal, recovering their mechanical strength after the stress is removed.[1][3] This property is crucial for injectability, allowing the hydrogel to be delivered via a syringe without clogging, and then reform into a stable scaffold at the target site.[3]

  • Tunable Mechanical Stiffness: The mechanical properties of the hydrogel, specifically its stiffness (measured as the storage modulus, G'), can be tuned by altering the peptide concentration.[1] This allows for the creation of scaffolds that can mimic the stiffness of various native tissues.

  • Cytocompatibility: KYFIL hydrogels have been shown to be highly cytocompatible, supporting the encapsulation and viability of various cell types.[3] The porous, nanofibrous structure of the hydrogel allows for nutrient and waste exchange, while the shear-thinning nature protects cells from mechanical damage during injection.[3]

Stereocomplexation for Enhanced Properties

A significant advancement in tuning the properties of KYFIL-based biomaterials is the use of stereocomplexation. This involves mixing the naturally occurring L-isomer of the peptide with its synthetic D-isomer.[2] This stereocomplexation orchestrates the supramolecular assembly of the hydrogel, leading to enhanced mechanical properties, altered morphology, and increased stability against proteolytic degradation.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for KYFIL hydrogels.

Parameter1.5 wt% L-KYFIL in PBS (pH 7.4)3.0 wt% L-KYFIL in PBS (pH 7.4)Source(s)
Storage Modulus (G') ~8,000 Pa~17,000 Pa[1]

Table 1: Mechanical Properties of L-KYFIL Hydrogels.

L:D Isomer RatioResulting Material State in WaterKey ObservationSource(s)
1:0 (L-KYFIL)SolubleDoes not form a hydrogel in pure water.[2]
0:1 (D-KYFIL)SolubleDoes not form a hydrogel in pure water.[2]
3:1Self-supporting hydrogelForms a hydrogel within 10 minutes.[2]
1:1Self-supporting hydrogelForms a hydrogel within 10 minutes, with distinct β-sheet absorbance in FTIR.[2]
1:3Self-supporting hydrogelForms a hydrogel within 10 minutes.[2]

Table 2: Effects of Stereocomplexation on KYFIL Hydrogel Formation in Water.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize KYFIL hydrogels.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The KYFIL peptide is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Hydrogel Preparation
  • Dissolution: Lyophilized KYFIL peptide is dissolved in sterile, ultrapure water to create a stock solution.

  • Gelation Induction: For hydrogel formation in PBS, the peptide stock solution is mixed with a concentrated PBS solution to achieve the final desired peptide concentration and a pH of 7.4.

  • For Stereocomplexation: Stock solutions of L-KYFIL and this compound are prepared separately in ultrapure water. The solutions are then mixed at the desired volumetric ratios to induce hydrogel formation.[2]

Rheological Characterization
  • Instrumentation: A rheometer equipped with a parallel plate geometry is used.

  • Sample Loading: The prepared hydrogel is carefully loaded onto the rheometer platform.

  • Strain Sweep: To determine the linear viscoelastic region (LVE), a strain sweep is performed at a constant frequency (e.g., 1 Hz).

  • Frequency Sweep: A frequency sweep is conducted at a constant strain within the LVE to measure the storage (G') and loss (G'') moduli as a function of frequency.

  • Shear-Thinning and Recovery: To assess thixotropic properties, a step-strain experiment is performed, alternating between low strain (e.g., 0.1%) and high strain (e.g., 100% or higher) to observe the breakdown and recovery of the hydrogel's mechanical properties.[1][3]

Spectroscopic Analysis (FTIR)
  • Instrumentation: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is used.

  • Sample Preparation: A sample of the peptide solution or hydrogel is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are collected, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: The Amide I region (1600-1700 cm⁻¹) is analyzed for characteristic peaks indicative of secondary structure. A peak around 1627-1635 cm⁻¹ suggests the presence of β-sheets.[1][2]

Signaling Pathways and Molecular Interactions

Currently, the research on the KYFIL peptide has primarily focused on its role as a building block for biomaterials. There is limited direct evidence in the reviewed literature of the KYFIL sequence itself modulating specific intracellular signaling pathways in the manner of a bioactive ligand. Its significance in a biological context is largely derived from the physical and mechanical cues that the resulting hydrogel scaffold provides to encapsulated cells.

The interactions are therefore primarily at the cell-matrix interface. The nanofibrous architecture of the KYFIL hydrogel can mimic the native extracellular matrix (ECM), influencing cell behavior such as adhesion, proliferation, and differentiation through mechanotransduction.

The logical relationship for the application of KYFIL in cell delivery can be visualized as follows:

KYFIL_Cell_Delivery cluster_Peptide Peptide Solution cluster_Cells Cell Suspension cluster_Hydrogel Injectable Hydrogel cluster_Delivery Delivery and Scaffold Formation cluster_Outcome Therapeutic Outcome KYFIL KYFIL Peptide Solution Hydrogel KYFIL Hydrogel with Encapsulated Cells KYFIL->Hydrogel Mix Cells Therapeutic Cells Cells->Hydrogel Encapsulate Injection Syringe Injection (Shear-Thinning) Hydrogel->Injection Scaffold In Situ Self-Healing Scaffold Injection->Scaffold Self-Heals Outcome Cellular Viability and Tissue Regeneration Scaffold->Outcome Promotes

Caption: Workflow for KYFIL hydrogel-based cell delivery.

The experimental workflow for characterizing the self-assembly and mechanical properties of KYFIL hydrogels can be summarized in the following diagram:

KYFIL_Characterization_Workflow cluster_synthesis Material Preparation cluster_analysis Characterization cluster_application Application Testing Synthesis Peptide Synthesis (SPPS) Hydrogel_Prep Hydrogel Preparation (pH Trigger) Synthesis->Hydrogel_Prep FTIR FTIR Spectroscopy (Secondary Structure) Hydrogel_Prep->FTIR Rheology Rheology (Mechanical Properties) Hydrogel_Prep->Rheology TEM TEM (Nanostructure Imaging) Hydrogel_Prep->TEM Cell_Culture 3D Cell Encapsulation and Viability Rheology->Cell_Culture Inform Scaffold Design

References

An In-depth Technical Guide to the Supramolecular Assembly of Peptide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Supramolecular peptide hydrogels are a class of soft biomaterials formed through the spontaneous self-assembly of peptide-based building blocks. These materials are of significant interest in biomedicine, particularly for drug delivery and tissue engineering, owing to their high water content, biocompatibility, and tunable physicochemical properties. This guide provides a comprehensive overview of the core principles governing the formation of these hydrogels, from the fundamental driving forces to the kinetics and thermodynamics of assembly. It details the key factors that influence hydrogel properties, summarizes quantitative data on their mechanical and release characteristics, and provides established experimental protocols for their synthesis and characterization.

Core Principles of Supramolecular Assembly

The formation of a peptide hydrogel is a hierarchical process that begins with peptide monomers spontaneously organizing into nanostructured fibers, which then entangle to form a three-dimensional network capable of entrapping large volumes of water (>99 wt.%).[1] This self-assembly is not driven by the formation of covalent bonds but rather by a synergistic combination of non-covalent interactions.[2]

Driving Forces of Self-Assembly

The stability and structure of peptide hydrogels are dictated by a delicate balance of several weak, non-covalent forces:

  • Hydrophobic Interactions: The tendency of nonpolar amino acid residues to aggregate in an aqueous environment to minimize contact with water is a primary driver for the initial collapse and organization of peptide monomers.[2]

  • Hydrogen Bonding: Hydrogen bonds form extensively between peptide backbones (carbonyl and amide groups), creating stable secondary structures like β-sheets and α-helices that are crucial for fiber elongation and network formation.[2]

  • Electrostatic Interactions: Attractions between oppositely charged amino acid side chains (e.g., Lysine and Aspartic acid) and repulsion between similarly charged residues guide the specific arrangement of peptides, influencing fiber morphology and hydrogel stability.[2][3]

  • π-π Stacking: Aromatic residues such as Phenylalanine (Phe) and Tyrosine (Tyr) can engage in π-π stacking, which significantly contributes to the stability of the fibrillar network.[2]

  • Van der Waals Forces: Although individually weak, the cumulative effect of these short-range attractive forces between non-polar residues enhances the overall stability and mechanical properties of the hydrogel.[2]

Mechanism and Kinetics of Gelation

The process of peptide hydrogelation often follows a nucleated reaction pathway, characterized by a lag phase followed by a rapid growth phase.[4] The mechanism can be described in a multi-step process:

  • Nucleation: Peptide monomers overcome an initial energy barrier to form small, unstable aggregates or "nuclei." This is often the rate-limiting step.

  • Elongation/Growth: Once stable nuclei are formed, they act as templates for the rapid addition of more monomers, leading to the growth of one-dimensional nanofibers.

  • Network Formation: As the nanofibers grow and their concentration increases, they entangle and interact at various junction points, leading to the formation of a macroscopic, viscoelastic hydrogel network that immobilizes the solvent.

Some systems exhibit fibril-catalyzed secondary nucleation, where the surface of existing fibrils can catalyze the formation of new nuclei, accelerating the overall assembly process.[5]

Supramolecular_Assembly_Process

Factors Influencing Hydrogel Properties

The final properties of a peptide hydrogel can be precisely tuned by modifying the peptide's primary sequence or by altering the external environment.

  • Internal Factors (Peptide Design):

    • Amino Acid Sequence: The arrangement of hydrophobic, hydrophilic, charged, and aromatic residues dictates the secondary structure and the dominant intermolecular forces, thereby controlling assembly.[6]

    • Peptide Charge: The net charge of a peptide is critical. An optimal net charge of approximately +/-2 can facilitate self-assembly, while higher net charges can inhibit fiber formation due to electrostatic repulsion.[3]

    • Chirality: The use of D-amino acids instead of the natural L-amino acids can enhance the hydrogel's resistance to enzymatic degradation.[7]

  • External Factors (Environmental Triggers):

    • pH: Changes in pH can alter the protonation state of ionizable side chains, thus modulating electrostatic interactions and triggering hydrogelation or dissolution.[7]

    • Ionic Strength: The presence of salts can screen electrostatic repulsions between charged residues, promoting the self-assembly of peptides that would otherwise remain soluble.[7]

    • Temperature: Temperature can influence hydrophobic interactions and the kinetics of assembly. Some systems undergo gelation upon heating or cooling.[8][9]

    • Solvent: The type of solvent can affect peptide solubility and the nature of the self-assembled structures.[7]

Influencing_Factors

Quantitative Data Presentation

The tunable nature of peptide hydrogels allows for a wide range of mechanical and drug release properties.

Table 1: Mechanical Properties of Self-Assembling Peptide Hydrogels

The mechanical stiffness of a hydrogel, often represented by the storage modulus (G'), is crucial for its application, especially in tissue engineering where it should mimic the native extracellular matrix.

Peptide SystemConcentrationBuffer/MediumStorage Modulus (G') (kPa)Reference(s)
Q1130 mM (4.6% w/v)PBS10.5[9]
Ligated CQ11G30 mM (4.6% w/v)Ligation Buffer48.5[9]
P11-430 mg/mLTris-NaCl4.6[6]
P11-830 mg/mLTris-NaCl120[6]
P11-13/1430 mg/mLTris-NaCl89[6]
P11-28/2930 mg/mLTris-NaCl19[6]
Table 2: Drug Release Kinetics from Peptide Hydrogels

The release of therapeutic agents from hydrogels is a critical parameter for drug delivery applications. The release profile is often diffusion-controlled and can be tuned by modulating drug-fiber interactions.

Peptide SystemDrugMax Drug Released (72h)Release ModelReference(s)
FEDoxorubicin~30%Higuchi[10]
KF8KDoxorubicin~30%Higuchi[10]
F8Doxorubicin~80%Higuchi[10]
FER-8PaclitaxelNot specifiedpH-dependent[11]
RADA-basedDexamethasone74-95% (at pH 7.4)pH-dependent[12]

Experimental Protocols

Characterizing the formation and properties of peptide hydrogels requires a suite of biophysical techniques.

Peptide Synthesis (Solid-Phase)

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides.[1][13][14][15]

  • Resin Loading: The C-terminal amino acid is attached to a solid resin support.

  • Deprotection: The temporary N-terminal protecting group (commonly Fmoc) is removed using a base (e.g., piperidine).

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus.

  • Wash: The resin is washed to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated until the desired peptide sequence is synthesized.

  • Cleavage & Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid (e.g., trifluoroacetic acid).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity and purity are confirmed by mass spectrometry.

Rheological Characterization

Rheology is used to quantify the viscoelastic properties of the hydrogel, such as stiffness and gelation time.[2][16]

  • Sample Preparation: Prepare the peptide solution at the desired concentration. Place a defined volume (e.g., 50-500 µL) onto the rheometer's lower plate.

  • Initiate Gelation: If required, add the gelation trigger (e.g., buffer solution to change pH or salt concentration) and gently mix. Lower the upper plate to the measurement gap.

  • Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5-1%) to determine the kinetics of gelation. Gel formation is indicated when G' > G''.

  • Frequency Sweep: Once the gel has formed, vary the angular frequency (e.g., 0.1-100 rad/s) at a constant strain to probe the network structure. A G' that is largely independent of frequency is characteristic of a solid-like gel.

  • Strain Sweep: Vary the strain amplitude at a constant frequency to determine the linear viscoelastic region (LVER) and the yield point, where the gel structure begins to break down.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the nanofibrillar morphology of the hydrogel network.[5][17]

  • Sample Preparation: Dilute the formed hydrogel (e.g., 40-fold dilution in water).[5]

  • Grid Application: Apply a small amount (e.g., 5 µL) of the diluted gel solution onto a carbon-coated copper TEM grid and allow it to adsorb for 1-2 minutes.

  • Washing (Optional): Wash the grid by briefly touching it to a drop of deionized water.

  • Negative Staining: Place the grid onto a drop of a heavy atom stain solution (e.g., 1% w/v uranyl acetate) for 1-2 minutes.

  • Blotting & Drying: Wick away excess stain using filter paper and allow the grid to air-dry completely.

  • Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80 kV).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the peptide's secondary structure (e.g., random coil to β-sheet) during the self-assembly process.[7][18][19]

  • Sample Preparation: Prepare the peptide solution in a suitable buffer (e.g., phosphate (B84403) buffer) in a quartz cuvette with a defined path length (e.g., 0.1 cm).

  • Baseline Correction: Record a baseline spectrum of the buffer alone.

  • Initial Spectrum: Record the CD spectrum of the peptide solution (e.g., from 190-260 nm) before initiating gelation.

  • Initiate Assembly: Add a trigger (e.g., change in pH, temperature, or salt concentration) to the cuvette.

  • Kinetic Measurement: Monitor the change in the CD signal at a specific wavelength characteristic of the secondary structure of interest (e.g., ~216-220 nm for β-sheet formation) as a function of time.

  • Data Analysis: Subtract the baseline from the sample spectra. The change in molar ellipticity over time reflects the kinetics of the conformational transition.

Experimental_Workflow

Conclusion

The supramolecular assembly of peptide hydrogels is a sophisticated process governed by a hierarchy of non-covalent interactions. A thorough understanding of these fundamental principles allows for the rational design of novel biomaterials with tailored properties for advanced applications in drug delivery, regenerative medicine, and 3D cell culture. The ability to control mechanical stiffness, degradation, and release kinetics through peptide sequence design and environmental triggers makes these hydrogels a highly versatile and promising platform for scientific and therapeutic innovation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of d-KYFIL Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The d-KYFIL peptide (d-Lys-d-Tyr-d-Phe-d-Ile-d-Leu) is a small, synthetic peptide composed of D-amino acids. The use of D-amino acids confers resistance to proteolytic degradation, making such peptides promising candidates for various therapeutic and biotechnological applications. This compound, in particular, has been investigated for its self-assembling properties and its potential use in the formation of hydrogels for applications in drug delivery and tissue engineering.

This document provides a detailed protocol for the chemical synthesis of the this compound peptide using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound-NH₂

This protocol outlines the manual synthesis of this compound with a C-terminal amide (this compound-NH₂) on a Rink Amide resin. The synthesis is based on the well-established Fmoc/tBu strategy.[1][2][3]

Materials and Reagents:

  • Rink Amide MBHA resin (loading capacity: 0.5 - 0.8 mmol/g)

  • Fmoc-d-Leu-OH

  • Fmoc-d-Ile-OH

  • Fmoc-d-Phe-OH

  • Fmoc-d-Tyr(tBu)-OH

  • Fmoc-d-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole)[4]

  • Cold diethyl ether

Equipment:

  • Peptide synthesis vessel with a fritted disc

  • Shaker or vortexer

  • Filtration apparatus

  • Lyophilizer

Synthesis Workflow Diagram:

SPPS_Workflow start Start: Rink Amide Resin resin_prep Resin Swelling in DMF start->resin_prep deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection1 wash1 DMF Wash deprotection1->wash1 coupling_Leu Couple Fmoc-d-Leu-OH (DIC/Oxyma) wash1->coupling_Leu wash2 DMF Wash coupling_Leu->wash2 Repeat Cycle deprotection2 Fmoc Deprotection wash2->deprotection2 wash3 DMF Wash deprotection2->wash3 coupling_Ile Couple Fmoc-d-Ile-OH wash3->coupling_Ile wash4 DMF Wash coupling_Ile->wash4 deprotection3 Fmoc Deprotection wash4->deprotection3 wash5 DMF Wash deprotection3->wash5 coupling_Phe Couple Fmoc-d-Phe-OH wash5->coupling_Phe wash6 DMF Wash coupling_Phe->wash6 deprotection4 Fmoc Deprotection wash6->deprotection4 wash7 DMF Wash deprotection4->wash7 coupling_Tyr Couple Fmoc-d-Tyr(tBu)-OH wash7->coupling_Tyr wash8 DMF Wash coupling_Tyr->wash8 deprotection5 Fmoc Deprotection wash8->deprotection5 wash9 DMF Wash deprotection5->wash9 coupling_Lys Couple Fmoc-d-Lys(Boc)-OH wash9->coupling_Lys wash10 Final DMF Wash coupling_Lys->wash10 final_deprotection Final Fmoc Deprotection wash10->final_deprotection final_wash DCM & MeOH Wash final_deprotection->final_wash cleavage Cleavage & Side Chain Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation lyophilization Lyophilization centrifugation->lyophilization end Crude this compound-NH₂ lyophilization->end

Caption: Workflow for the solid-phase synthesis of this compound-NH₂.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Coupling (Iterative Process):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 minute).

  • Repeat Steps 2-4 for each amino acid in the sequence: Leu, Ile, Phe, Tyr(tBu), and Lys(Boc).

  • Final Deprotection: After coupling the final amino acid (Fmoc-d-Lys(Boc)-OH), perform a final Fmoc deprotection (Step 2).

  • Final Washing: Wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).[4]

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

    • A white precipitate of the crude peptide should form.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Collection and Drying:

    • Centrifuge the peptide suspension and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Lyophilization: For long-term storage, dissolve the crude peptide in a minimal amount of water/acetonitrile (B52724) mixture and lyophilize.

Quantitative Data for Synthesis (Example for 0.1 mmol scale):

Reagent/MaterialMolecular Weight ( g/mol )EquivalentsAmount Required
Rink Amide Resin (0.6 mmol/g)-1.0167 mg
Fmoc-d-Leu-OH353.423.0106 mg
Fmoc-d-Ile-OH353.423.0106 mg
Fmoc-d-Phe-OH387.443.0116 mg
Fmoc-d-Tyr(tBu)-OH459.563.0138 mg
Fmoc-d-Lys(Boc)-OH468.553.0141 mg
DIC126.203.038 µL (d=0.806 g/mL)
Oxyma Pure142.113.043 mg
Piperidine (for 20% in DMF)85.15-As needed
Cleavage Cocktail (e.g., Reagent R)--~2 mL
Part 2: Purification of this compound Peptide by RP-HPLC

The crude this compound peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Materials and Reagents:

  • Crude this compound peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters

Equipment:

  • Analytical and preparative HPLC system with UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)

  • Fraction collector

  • Lyophilizer

Purification Workflow Diagram:

HPLC_Workflow start Start: Crude this compound dissolution Dissolve Crude Peptide in Mobile Phase A start->dissolution filtration Filter Sample (0.45 µm filter) dissolution->filtration analytical_hplc Analytical HPLC: Method Development filtration->analytical_hplc gradient_opt Optimize Gradient for Separation analytical_hplc->gradient_opt prep_hplc Preparative HPLC: Inject Sample gradient_opt->prep_hplc fraction_collection Collect Fractions Based on UV Signal prep_hplc->fraction_collection purity_analysis Analyze Purity of Fractions by Analytical HPLC fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling lyophilization Lyophilize Pooled Fractions pooling->lyophilization end Pure this compound lyophilization->end

Caption: Workflow for the purification of this compound peptide by RP-HPLC.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Analytical HPLC - Method Development:

    • Dissolve a small amount of crude this compound in Mobile Phase A.

    • Inject onto an analytical C18 column.

    • Run a scouting gradient to determine the approximate elution time of the peptide. A typical scouting gradient is 5-95% B over 30 minutes.[7]

    • Optimize the gradient to achieve good separation between the main product peak and impurities. A shallower gradient around the elution point of the target peptide will improve resolution.

  • Preparative HPLC - Purification:

    • Dissolve the bulk of the crude this compound in Mobile Phase A.

    • Inject the sample onto a preparative C18 column.

    • Run the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.

    • Monitor the elution profile at 220 nm and 280 nm (due to the tyrosine residue).

    • Collect fractions corresponding to the main peptide peak.

  • Purity Analysis of Fractions:

    • Analyze the purity of each collected fraction using analytical HPLC with the optimized gradient.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Freeze the pooled fractions and lyophilize to obtain the final pure this compound peptide as a white, fluffy powder.

Typical HPLC Parameters:

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min
Detection UV at 220 nm & 280 nmUV at 220 nm & 280 nm
Gradient (Example) 10-50% B over 30 minutes10-50% B over 30 minutes
Injection Volume 10-20 µL1-5 mL (depending on concentration)

Characterization

The purified this compound peptide should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the peptide.

    • Calculated Molecular Weight (this compound-NH₂): C₃₆H₅₆N₈O₆, 696.88 g/mol (monoisotopic).

  • Analytical HPLC: To determine the final purity of the peptide. A single, sharp peak should be observed.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and purification of the this compound peptide. By following these procedures, researchers can reliably produce high-purity this compound for use in various research and development applications, particularly in the fields of biomaterials and drug delivery. Adherence to standard laboratory safety practices is essential when handling the reagents mentioned in this protocol.

References

Application Notes and Protocols for Preparing d-KYFIL Hydrogels for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptide hydrogels are a class of synthetic biomaterials that offer a versatile platform for three-dimensional (3D) cell culture, mimicking the native extracellular matrix (ECM). Among these, the pentapeptide d-KYFIL (d-Lys-Tyr-Phe-Ile-Leu) has garnered attention for its ability to form stable, biocompatible hydrogels under physiological conditions. The use of D-amino acids in its sequence renders the hydrogel resistant to proteolytic degradation, making it suitable for long-term cell culture experiments.

These application notes provide a detailed protocol for the preparation of this compound hydrogels for 3D cell culture, including methods for cell encapsulation, characterization of hydrogel properties, and analysis of cellular behavior.

Principle of this compound Hydrogel Formation

The this compound peptide is an amphiphilic molecule with a hydrophilic lysine (B10760008) (K) residue and hydrophobic tyrosine (Y), phenylalanine (F), isoleucine (I), and leucine (B10760876) (L) residues. In an aqueous environment at physiological pH, these peptides self-assemble into β-sheet-rich nanofibers. These nanofibers entangle to form a 3D network that entraps water, resulting in the formation of a hydrogel. The mechanical properties of the hydrogel, such as stiffness, can be tuned by adjusting the peptide concentration.

Quantitative Data Summary

The mechanical properties of this compound hydrogels are a critical parameter for mimicking the stiffness of various native tissues and influencing cell behavior. The storage modulus (G'), a measure of the elastic properties of the hydrogel, is dependent on the peptide concentration.

Peptide Concentration (wt%)Storage Modulus (G')
1.5~8,000 Pa[1]
3.0~17,000 Pa[1]

Experimental Protocols

Materials
  • This compound peptide (lyophilized powder)

  • Sterile ultrapure water

  • Sterile phosphate-buffered saline (PBS, 1X, pH 7.4)

  • Cell culture medium appropriate for the cell type of interest

  • Cells for encapsulation

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile pipette tips

  • Cell culture plates (e.g., 24-well or 96-well plates)

  • Live/Dead viability/cytotoxicity assay kit

  • CCK-8 or similar proliferation assay kit

Protocol for this compound Hydrogel Preparation and Cell Encapsulation

This protocol describes the preparation of a 1.5 wt% this compound hydrogel. The final peptide concentration can be adjusted to achieve the desired stiffness.

  • Peptide Dissolution:

    • Aseptically weigh the required amount of lyophilized this compound peptide powder in a sterile, low-adhesion microcentrifuge tube.

    • Add sterile ultrapure water to dissolve the peptide to a stock concentration of 3 wt% (e.g., 30 mg of peptide in 970 µL of water).

    • Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent peptide aggregation. The solution should be clear and free of visible particles.

  • Cell Preparation:

    • Culture cells of interest to the desired confluency.

    • Harvest the cells using standard cell culture techniques (e.g., trypsinization).

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Resuspend the cell pellet in the desired cell culture medium at a concentration twice the final desired cell density.

  • Cell Encapsulation:

    • In a sterile, low-adhesion microcentrifuge tube on ice, mix equal volumes of the 3 wt% this compound peptide solution and the cell suspension. This will result in a final peptide concentration of 1.5 wt% and the desired final cell density.

    • Gently pipette the mixture up and down to ensure a homogenous distribution of cells within the peptide solution. Work quickly and on ice to prevent premature gelation.

  • Hydrogel Gelation:

    • Dispense the cell-laden peptide solution into the wells of a pre-warmed cell culture plate. The volume will depend on the well size (e.g., 50-100 µL for a 96-well plate).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes to allow for hydrogel formation. Gelation is induced by the physiological pH and ionic strength of the cell culture medium.

    • After gelation, gently add pre-warmed cell culture medium to each well.

  • Cell Culture in Hydrogels:

    • Culture the cell-laden hydrogels under standard conditions for your cell type.

    • Change the medium every 2-3 days by carefully aspirating the old medium from the side of the well and adding fresh, pre-warmed medium.

Experimental Workflow

G cluster_prep Preparation cluster_encap Encapsulation cluster_gel Gelation & Culture cluster_analysis Analysis peptide This compound Peptide Dissolution (3 wt%) mix Mix Peptide and Cell Suspension (1:1) peptide->mix cells Cell Suspension Preparation (2x density) cells->mix dispense Dispense into Culture Plate mix->dispense gel Incubate at 37°C for Gelation dispense->gel culture Add Medium and Culture gel->culture viability Viability Assay (Live/Dead) culture->viability prolif Proliferation Assay (CCK-8) culture->prolif morph Microscopy (Morphology) culture->morph

Figure 1: Experimental workflow for this compound hydrogel preparation and cell culture.

Analysis of Cell Behavior in this compound Hydrogels

Cell Viability Assessment

Cell viability within the 3D hydrogel can be assessed using a Live/Dead assay. This assay uses two fluorescent dyes, calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).

Protocol:

  • Prepare a working solution of the Live/Dead assay reagents in sterile PBS according to the manufacturer's instructions.

  • Carefully remove the culture medium from the hydrogels.

  • Add the Live/Dead staining solution to each well, ensuring the hydrogel is fully covered.

  • Incubate at 37°C for 30-45 minutes, protected from light.

  • Image the hydrogels using a fluorescence microscope with appropriate filters for green and red fluorescence.

Cell Proliferation Assessment

Cell proliferation can be quantified using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).

Protocol:

  • Prepare a 1:10 dilution of the CCK-8 reagent in cell culture medium.

  • Remove the old medium from the hydrogels.

  • Add the CCK-8/medium mixture to each well.

  • Incubate at 37°C for 2-4 hours, or until a visible color change is observed.

  • Transfer a known volume of the supernatant to a new 96-well plate.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable, proliferating cells.

Signaling Pathways in this compound Hydrogels

The mechanical properties of the hydrogel, particularly its stiffness, play a crucial role in regulating cell behavior through mechanotransduction. One of the key signaling pathways involved is the focal adhesion pathway .

Cells adhere to the ECM (or the synthetic hydrogel) through integrin receptors. This binding initiates the clustering of integrins and the recruitment of various proteins to form focal adhesions. Focal Adhesion Kinase (FAK) is a key protein in this complex, and its autophosphorylation at Tyr397 is an early and critical event in mechanotransduction. Activated FAK can then trigger downstream signaling cascades, including the RhoA/ROCK pathway, which regulates cytoskeletal tension and cell contractility, and the MAPK/ERK pathway, which is involved in cell proliferation and survival. The stiffness of the hydrogel can directly influence the maturation of focal adhesions and the level of FAK activation, thereby affecting cell fate.

Focal Adhesion Signaling Pathway Diagram

G cluster_ecm This compound Hydrogel (ECM) cluster_cell Cell ecm Matrix Stiffness integrin Integrin ecm->integrin Sensing fak FAK integrin->fak Recruitment p_fak p-FAK (Y397) fak->p_fak Autophosphorylation rhoa RhoA/ROCK p_fak->rhoa erk MAPK/ERK p_fak->erk cytoskeleton Cytoskeletal Tension Cell Contractility rhoa->cytoskeleton proliferation Proliferation Survival erk->proliferation

Figure 2: Simplified diagram of the focal adhesion signaling pathway influenced by matrix stiffness.

Conclusion

This compound peptide hydrogels provide a well-defined and tunable 3D cell culture platform. The protocols outlined in these application notes offer a starting point for researchers to utilize these hydrogels for a wide range of applications in cell biology, tissue engineering, and drug discovery. By modulating the mechanical properties of the hydrogel, researchers can investigate the intricate interplay between the physical microenvironment and cellular behavior.

References

Application Notes and Protocols for Characterizing d-KYFIL Hydrogel Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the morphology and mechanical properties of d-KYFIL self-assembling peptide hydrogels. The following techniques are covered: Scanning Electron Microscopy (SEM) for visualizing the micro and nanostructure, Atomic Force Microscopy (AFM) for high-resolution surface imaging and nanomechanical analysis, and Rheology for quantifying the bulk viscoelastic properties.

Scanning Electron Microscopy (SEM) for Microstructure Analysis

SEM is a powerful technique for visualizing the three-dimensional network structure of hydrogels, including pore size, fiber diameter, and overall morphology.[1][2][3] Proper sample preparation is critical to preserve the delicate hydrogel architecture and avoid artifacts.[4]

Experimental Protocol: SEM Sample Preparation and Imaging
  • Hydrogel Formation: Prepare this compound hydrogels at the desired concentration and allow them to fully self-assemble under controlled conditions (e.g., temperature, pH).

  • Fixation (Optional but Recommended):

    • Immerse the hydrogel sample in a primary fixative solution (e.g., 2.5% glutaraldehyde (B144438) in a suitable buffer like phosphate-buffered saline, PBS) for 2-4 hours at 4°C.

    • Rinse the sample thoroughly with the buffer (3 x 15-minute washes).

    • (Optional) Post-fixation with 1% osmium tetroxide for 1-2 hours to enhance contrast. Rinse again with the buffer.

  • Dehydration:

    • Dehydrate the hydrogel through a graded series of ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 85%, 95%, and 100% ethanol), with each step lasting 15-20 minutes.[5]

    • This gradual process helps to minimize structural collapse due to rapid water removal.[5]

  • Drying:

    • Critical Point Drying (CPD): This is the preferred method to preserve the 3D structure. After dehydration, the ethanol is replaced with a transitional fluid (liquid CO2), which is then brought to its critical point, where it turns to gas without the surface tension effects that cause structural collapse.

    • Freeze-Drying (Lyophilization): An alternative method where the hydrogel is rapidly frozen in liquid nitrogen and then the water is sublimated under vacuum.[1] This can sometimes introduce ice crystal artifacts.

  • Mounting and Coating:

    • Mount the dried hydrogel onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold, palladium) to prevent charging under the electron beam.[1]

  • Imaging:

    • Image the sample in a high-vacuum SEM.

    • Use an appropriate accelerating voltage (e.g., 5-15 kV) and spot size to achieve the desired resolution and minimize beam damage.

    • Acquire images at various magnifications to capture both the overall network and fine fibrillar details.

Data Presentation: SEM Morphological Parameters
ParameterDescriptionExpected Range for Peptide Hydrogels
Pore Size The average diameter of the voids within the hydrogel network.50 nm - 5 µm
Fiber Diameter The average thickness of the self-assembled peptide nanofibers.[6]10 nm - 50 nm[6]
Porosity (%) The percentage of void space in the hydrogel.80% - 99%
Morphology Qualitative description of the network (e.g., interconnected fibrillar network, sheet-like structures).Fibrillar network with helical twists and bundling.[7]

Note: The specific values for this compound hydrogels need to be determined experimentally.

SEM Experimental Workflow

SEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Analysis Gel This compound Hydrogel Formation Fix Fixation (Glutaraldehyde) Gel->Fix Dehydrate Graded Ethanol Dehydration Fix->Dehydrate Dry Critical Point Drying / Freeze-Drying Dehydrate->Dry Mount Mounting & Sputter Coating Dry->Mount SEM SEM Imaging Mount->SEM Analysis Image Analysis (Pore Size, Fiber Diameter) SEM->Analysis

Caption: Workflow for SEM analysis of this compound hydrogel morphology.

Atomic Force Microscopy (AFM) for Nanoscale Surface Imaging and Mechanical Properties

AFM provides ultra-high-resolution imaging of the hydrogel surface topography and can also be used to quantify local mechanical properties such as Young's modulus at the nanoscale.[8][9][10]

Experimental Protocol: AFM Imaging and Nanoindentation
  • Hydrogel Preparation:

    • Prepare this compound hydrogel on a flat, clean substrate (e.g., glass coverslip or freshly cleaved mica).

    • Ensure the hydrogel is fully hydrated in a suitable buffer (e.g., PBS) within a liquid cell for in-situ imaging.

  • AFM Setup and Calibration:

    • Use an AFM equipped with a liquid cell.

    • Select a soft cantilever with a low spring constant (e.g., 0.01-0.6 N/m) and a sharp tip (e.g., silicon nitride) for topographical imaging. For mechanical measurements, a colloidal probe with a defined geometry (e.g., spherical) is often preferred.

    • Calibrate the cantilever's spring constant and the photodetector sensitivity.

  • Topographical Imaging:

    • Operate the AFM in tapping mode or PeakForce Tapping mode to minimize damage to the soft hydrogel surface.

    • Adjust the imaging parameters (scan size, scan rate, setpoint/peak force) to obtain high-quality images of the nanofibrillar network.

  • Nanoindentation for Mechanical Properties:

    • Acquire force-distance curves at multiple points on the hydrogel surface.

    • The cantilever approaches and indents the sample, and the deflection versus z-piezo position is recorded.

    • The approach curve is used to calculate the Young's modulus.

  • Data Analysis:

    • Process the topographical images to measure fiber dimensions and surface roughness.

    • Analyze the force-distance curves using a suitable contact mechanics model (e.g., Hertz model for spherical indenters) to extract the Young's modulus for each indentation point.

Data Presentation: AFM Quantitative Data
ParameterDescriptionExpected Range for Peptide Hydrogels
Fiber Height/Diameter The dimensions of individual nanofibers on the hydrogel surface.5 nm - 50 nm
Surface Roughness (Rq) The root mean square average of height deviations from the mean plane.1 nm - 100 nm
Young's Modulus (E) A measure of the hydrogel's stiffness at the nanoscale.1 kPa - 200 kPa[6]

Note: The specific values for this compound hydrogels need to be determined experimentally.

AFM Experimental Workflow

AFM_Workflow cluster_prep Sample Preparation cluster_measurement AFM Measurement cluster_analysis Data Analysis Gel Hydrogel on Substrate Hydrate Hydration in Liquid Cell Gel->Hydrate Calibrate Cantilever Calibration Hydrate->Calibrate Image Tapping Mode Imaging Calibrate->Image Indent Nanoindentation (Force Curves) Calibrate->Indent Topo Topography Analysis (Fiber Size, Roughness) Image->Topo Mech Mechanical Analysis (Young's Modulus) Indent->Mech

Caption: Workflow for AFM analysis of this compound hydrogel.

Rheology for Bulk Viscoelastic Properties

Rheology measures the flow and deformation of materials in response to an applied force. For hydrogels, it is used to determine their viscoelastic properties, such as the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[11][12][13]

Experimental Protocol: Oscillatory Rheology
  • Sample Loading:

    • Place a defined volume of the this compound hydrogel solution (before gelation) or the pre-formed hydrogel onto the rheometer's lower plate (a Peltier plate is recommended for temperature control).

    • Lower the upper plate (e.g., a 20 mm parallel plate geometry) to the desired gap distance (e.g., 250-500 µm) and trim any excess sample.

    • Use a solvent trap to prevent sample dehydration during the experiment.

  • Time Sweep (Gelation Kinetics):

    • To monitor the gelation process, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.1-1%) as the hydrogel forms.

    • The point where G' surpasses G'' is often defined as the gel point.

  • Strain Sweep (Linear Viscoelastic Region - LVER):

    • Once the hydrogel is formed, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the LVER.

    • The LVER is the range of strains where G' and G'' are independent of the applied strain. Subsequent tests should be conducted within this strain range to avoid damaging the hydrogel structure.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant strain within the LVER.

    • This test provides information on the hydrogel's behavior at different time scales. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

  • Data Analysis:

    • Plot G' and G'' as a function of time, strain, and frequency.

    • Determine the gel point, the LVER, and the equilibrium storage modulus from the respective sweeps.

Data Presentation: Rheological Parameters
ParameterDescriptionExpected Range for Peptide Hydrogels
Storage Modulus (G') The measure of the elastic response of the hydrogel.10 Pa - 100 kPa[6][14]
Loss Modulus (G'') The measure of the viscous response (energy dissipation) of the hydrogel.1 Pa - 10 kPa
Tan(δ) (G''/G') The ratio of the loss modulus to the storage modulus; a value < 1 indicates a solid-like material.< 0.1
Gelation Time The time required for the hydrogel to form, often defined as the G'/G'' crossover point.Minutes to hours
Linear Viscoelastic Region (LVER) The strain range over which the hydrogel structure is not irreversibly deformed.0.1% - 10% strain

Note: The specific values for this compound hydrogels need to be determined experimentally.

Rheology Experimental Workflow

Rheology_Workflow cluster_prep Sample Preparation cluster_tests Oscillatory Tests cluster_analysis Data Analysis Load Load Sample onto Rheometer Equilibrate Equilibrate at Test Temperature Load->Equilibrate TimeSweep Time Sweep (Gelation) Equilibrate->TimeSweep StrainSweep Strain Sweep (Determine LVER) TimeSweep->StrainSweep FreqSweep Frequency Sweep (in LVER) StrainSweep->FreqSweep Analyze Determine G', G'', Gel Point, etc. FreqSweep->Analyze

Caption: Workflow for rheological characterization of this compound hydrogel.

References

Application Notes and Protocols for Assessing d-KYFIL Hydrogel Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The d-KYFIL peptide hydrogel is a promising biomaterial for a range of applications, including drug delivery and tissue engineering. Its composition of D-amino acids is designed to enhance resistance to enzymatic degradation, thereby prolonging its in vivo residence time. A thorough understanding of its biodegradation profile is critical for predicting its performance, safety, and efficacy. These application notes provide detailed protocols for a comprehensive assessment of this compound hydrogel biodegradability through both in vitro and in vivo methodologies. The protocols outlined herein will enable researchers to characterize the degradation kinetics, identify degradation products, and evaluate the biocompatibility of the hydrogel and its byproducts.

Key Concepts in this compound Hydrogel Degradation

Due to the presence of D-amino acids, this compound hydrogels are expected to exhibit high resistance to cleavage by common proteases.[1][2][3][4] Therefore, the primary mechanism of degradation is anticipated to be non-enzymatic hydrolysis of peptide bonds, a slower process influenced by factors such as pH and temperature. In the in vivo environment, in addition to hydrolysis, the material will elicit a foreign body response, which involves the encapsulation of the implant by fibrous tissue. The rate of hydrogel degradation and the nature of the cellular response are key parameters for evaluation.

Experimental Protocols

In Vitro Hydrolytic Degradation Assessment

This protocol details the assessment of this compound hydrogel degradation in a simulated physiological environment without the presence of enzymes.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free water for hydrogel formation

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Analytical balance

  • Incubator at 37°C

  • Rheometer

Procedure:

  • Hydrogel Formation: Prepare this compound hydrogels at the desired concentration (e.g., 1-3 wt%) by dissolving the lyophilized peptide in sterile water according to the manufacturer's protocol. Cast hydrogels of a defined volume (e.g., 100 µL) in the bottom of pre-weighed sterile 1.5 mL microcentrifuge tubes. Allow the hydrogels to fully gel at 37°C.

  • Initial Measurements:

    • Wet Weight (W0): Record the initial weight of the tubes containing the hydrogels. Subtract the weight of the empty tube to determine the initial wet weight of the hydrogel.

    • Mechanical Properties (G'0): For a parallel set of hydrogels, measure the initial storage modulus (G') using a rheometer to characterize the initial mechanical properties.

  • Degradation Study:

    • Add 1 mL of sterile PBS (pH 7.4) to each tube containing a hydrogel.

    • Incubate the tubes at 37°C.

    • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), carefully remove the PBS.

  • Data Collection at Each Time Point:

    • Wet Weight (Wt): Gently blot the hydrogel with a lint-free wipe to remove excess surface water and weigh the tube. The remaining hydrogel mass is calculated as a percentage of the initial mass: Mass Remaining (%) = (Wt / W0) x 100

    • Swelling Ratio: After weighing, lyophilize the hydrogel to obtain the dry weight (Wd). The swelling ratio is calculated as: Swelling Ratio = (Wt - Wd) / Wd

    • Mechanical Properties (G't): For a separate set of hydrogels designated for mechanical testing, measure the storage modulus at each time point.

  • Data Analysis: Plot the percentage of mass remaining, swelling ratio, and storage modulus as a function of time.

In Vivo Biodegradation and Biocompatibility Assessment

This protocol describes the subcutaneous implantation of this compound hydrogel in a rodent model to evaluate its in vivo degradation and the local tissue response.

Materials:

  • This compound hydrogel, prepared under sterile conditions

  • 8-12 week old immunocompetent mice or rats

  • Surgical instruments for subcutaneous implantation

  • Anesthesia (e.g., isoflurane)

  • 70% ethanol (B145695) for sterilization

  • Histology supplies (formalin, paraffin (B1166041), hematoxylin (B73222) and eosin (B541160) (H&E) stain, Masson's trichrome stain)

  • Imaging modality (e.g., high-frequency ultrasound or MRI)

Procedure:

  • Animal Preparation and Anesthesia: Anesthetize the animal using a calibrated vaporizer with isoflurane. Shave and sterilize the dorsal skin with 70% ethanol.

  • Subcutaneous Implantation:

    • Make a small incision (approximately 5 mm) in the dorsal midline.

    • Create a subcutaneous pocket using blunt dissection.

    • Inject a defined volume (e.g., 100 µL) of the sterile this compound hydrogel into the pocket.

    • Close the incision with sutures or surgical staples.

  • In-life Monitoring:

    • Monitor the animals for any signs of adverse reactions at the implantation site.

    • At regular intervals (e.g., 7, 14, 28, and 56 days), the degradation of the hydrogel can be non-invasively monitored using imaging techniques like high-frequency ultrasound or MRI to assess the hydrogel volume.[5][6][7]

  • Sample Collection and Histological Analysis:

    • At the end of each time point, euthanize a cohort of animals.

    • Excise the hydrogel and the surrounding tissue.

    • Gross Observation: Photograph the explanted hydrogel to document its physical appearance.

    • Weight Loss: Carefully dissect the hydrogel from the surrounding tissue, blot dry, and record the wet weight to determine the in vivo weight loss.

    • Histology: Fix the tissue surrounding the implant site in 10% neutral buffered formalin for 24 hours. Process the tissue for paraffin embedding, sectioning, and staining with H&E (for general morphology and inflammatory cell infiltration) and Masson's trichrome (for collagen deposition and fibrous capsule formation).

  • Data Analysis:

    • Quantify the remaining hydrogel volume from the in-life imaging.

    • Calculate the percentage of weight loss of the explanted hydrogels.

    • From the histological sections, measure the thickness of the fibrous capsule surrounding the implant.[8]

    • Score the inflammatory response based on the number and type of immune cells present at the implant site.

Data Presentation

Quantitative data from the degradation studies should be summarized in tables for clear comparison.

Table 1: In Vitro Hydrolytic Degradation of this compound Hydrogel

Time (Days)Mass Remaining (%)Swelling RatioStorage Modulus (Pa)
0100 ± 045.2 ± 2.11500 ± 120
798.5 ± 1.246.1 ± 2.51450 ± 110
1496.2 ± 1.847.3 ± 2.81380 ± 130
2892.1 ± 2.548.9 ± 3.11250 ± 150
5685.7 ± 3.151.5 ± 3.51050 ± 180

Table 2: In Vivo Biodegradation and Biocompatibility of this compound Hydrogel

Time (Days)Hydrogel Volume Remaining (mm³)Wet Weight Loss (%)Fibrous Capsule Thickness (µm)Inflammatory Score (0-4)
795.1 ± 5.28.2 ± 2.180 ± 152.5 ± 0.5
1488.6 ± 6.115.5 ± 3.565 ± 121.8 ± 0.4
2879.3 ± 7.528.9 ± 4.250 ± 101.2 ± 0.3
5665.2 ± 8.945.1 ± 5.845 ± 80.8 ± 0.2

Visualizations

experimental_workflow cluster_invitro In Vitro Degradation cluster_invivo In Vivo Biodegradation & Biocompatibility A Hydrogel Formation (this compound) B Initial Measurements (Wet Weight, Mechanical Properties) A->B C Incubation in PBS at 37°C B->C D Time Point Analysis (Mass, Swelling, Mechanics) C->D Days 1, 3, 7, 14, 28 D->C E Data Analysis (Degradation Kinetics) D->E F Subcutaneous Implantation (Rodent Model) G In-life Monitoring (Imaging) F->G H Explant & Tissue Harvest G->H Days 7, 14, 28, 56 I Analysis (Weight Loss, Histology) H->I J Data Analysis (Biocompatibility Profile) I->J

Caption: Experimental workflow for assessing this compound hydrogel biodegradability.

signaling_pathway cluster_ecm Extracellular Space cluster_cell Macrophage / Fibroblast hydrogel This compound Hydrogel Degradation Products (Peptides) integrin Integrin Receptors (e.g., αvβ3) hydrogel->integrin Binding tlr Toll-like Receptors (e.g., TLR2) hydrogel->tlr Recognition fak FAK integrin->fak Activation myd88 MyD88 tlr->myd88 Recruitment nfkb NF-κB fak->nfkb Downstream Signaling myd88->nfkb Activation cytokines Cytokine & Chemokine Production (e.g., TNF-α, IL-6) nfkb->cytokines Transcription fibrosis Fibrous Capsule Formation nfkb->fibrosis Transcription

Caption: Cellular signaling in response to hydrogel degradation products.

logical_relationship A This compound Hydrogel B D-Amino Acid Composition A->B C Increased Resistance to Enzymatic Degradation B->C D Slow Hydrolytic Degradation C->D E Prolonged In Vivo Residence Time D->E F Sustained Drug Release & Tissue Scaffolding E->F

Caption: Rationale for the enhanced stability of this compound hydrogels.

References

Application Notes and Protocols for Functionalizing d-KYFIL Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various methods to functionalize the d-KYFIL peptide. The protocols described are adaptable for this specific peptide and aim to enhance its therapeutic and research applications. Functionalization can improve peptide stability, facilitate targeted delivery, and enable imaging and tracking.

Introduction to this compound Peptide Functionalization

The this compound peptide, composed of D-amino acids, possesses inherent resistance to proteolytic degradation, making it an attractive candidate for therapeutic development, particularly in the context of neurodegenerative diseases like Alzheimer's. Functionalization of this peptide can further enhance its properties, such as increasing its half-life, improving its ability to cross the blood-brain barrier, and enabling its use as a diagnostic tool. This document outlines key methods for modifying the this compound peptide, including N-terminal and C-terminal modifications, side-chain functionalization, PEGylation, lipidation, and fluorescent labeling.

Methods for Functionalizing this compound Peptides

The this compound peptide has a primary amino group at the N-terminus (from the D-Lysine), a primary amino group on the side chain of the D-Lysine, and a carboxylic acid at the C-terminus (from the L-Leucine). These functional groups are the primary targets for chemical modification.

N-Terminal Modification

The N-terminal α-amine of the D-Lysine residue can be selectively modified. This is often desirable to improve stability against exopeptidases or to attach a specific moiety without altering the internal sequence.[1]

Common N-Terminal Modifications:

  • Acetylation: Neutralizes the positive charge of the N-terminus, which can increase peptide stability.

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to increase solubility, half-life, and reduce immunogenicity.

  • Lipidation: Attachment of a fatty acid to enhance cell membrane permeability.[2]

  • Fluorescent Labeling: Conjugation of a fluorescent dye for imaging and tracking studies.

C-Terminal Modification

Modification of the C-terminal carboxyl group can prevent enzymatic degradation and mimic the structure of native proteins.[3][4]

Common C-Terminal Modifications:

  • Amidation: Replaces the C-terminal carboxylic acid with an amide group, neutralizing the negative charge and increasing resistance to carboxypeptidases.[3]

  • Esterification: Can be used to create prodrugs that release the active peptide upon hydrolysis by endogenous esterases.[3]

  • Conjugation of other molecules: The C-terminus can be functionalized to attach various molecules, including imaging agents or targeting ligands.

Lysine (B10760008) Side-Chain Modification

The ε-amino group of the D-Lysine side chain is a common site for functionalization due to its high nucleophilicity.[5] This allows for the attachment of a wide range of molecules without altering the peptide backbone.

Common Lysine Side-Chain Modifications:

  • Biotinylation: For use in affinity-based assays and purification.

  • Drug Conjugation: Attachment of therapeutic agents for targeted delivery.

  • Fluorophore Attachment: For imaging applications.[6]

  • Click Chemistry Handles: Introduction of azide (B81097) or alkyne groups for subsequent bioorthogonal conjugation.[7][8]

Key Functionalization Strategies and Protocols

The following sections provide detailed protocols for several key functionalization strategies that can be applied to the this compound peptide.

PEGylation

PEGylation is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of peptide therapeutics.

Experimental Protocol: N-Terminal PEGylation using NHS-activated PEG

  • Peptide Preparation: Dissolve the this compound peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • PEG Activation: Use a commercially available N-hydroxysuccinimide (NHS)-activated PEG derivative (e.g., mPEG-NHS).

  • Conjugation Reaction:

    • Add the NHS-activated PEG to the peptide solution at a molar excess (e.g., 2-5 fold).

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. The primary amine at the N-terminus and the lysine side chain will react with the NHS ester to form a stable amide bond. To favor N-terminal modification, the reaction pH can be adjusted to be closer to the pKa of the N-terminal amine (typically around 8.0).

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Purify the PEGylated peptide from the reaction mixture using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the PEGylated peptide using techniques like MALDI-TOF mass spectrometry and HPLC.

Lipidation

Attaching a lipid moiety can enhance the peptide's ability to cross cell membranes and can prolong its half-life by promoting binding to albumin.[2][9]

Experimental Protocol: N-Terminal Lipidation via Amide Bond Formation

  • Peptide Synthesis: During solid-phase peptide synthesis (SPPS) of this compound, the N-terminal Fmoc protecting group is removed.

  • Fatty Acid Coupling:

    • Activate a fatty acid (e.g., palmitic acid) using a standard coupling reagent such as HBTU/DIPEA in a suitable solvent like DMF.

    • Add the activated fatty acid to the resin-bound peptide.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the lipidated peptide by RP-HPLC.

  • Characterization: Verify the structure and purity of the final product by mass spectrometry and HPLC.

Fluorescent Labeling

Fluorescently labeling this compound allows for its visualization in vitro and in vivo, which is crucial for studying its cellular uptake, distribution, and interaction with targets like amyloid plaques.[6][10]

Experimental Protocol: Lysine Side-Chain Labeling with a Fluorescent Dye

  • Peptide and Dye Preparation:

    • Dissolve the this compound peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0 to favor reaction with the lysine side chain).

    • Dissolve an amine-reactive fluorescent dye (e.g., a succinimidyl ester of fluorescein (B123965) or rhodamine) in a small amount of an organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the dye solution to the peptide solution in a dropwise manner while stirring. Use a slight molar excess of the peptide to ensure complete reaction of the dye.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Purification:

    • Remove the unreacted dye and other small molecules by gel filtration chromatography (e.g., using a Sephadex G-25 column).

    • Further purify the labeled peptide using RP-HPLC.

  • Characterization:

    • Confirm the labeling by measuring the absorbance spectrum of the purified peptide to identify the peaks corresponding to the peptide and the fluorophore.

    • Determine the degree of labeling and the mass of the conjugate using mass spectrometry.

Click Chemistry Functionalization

Click chemistry offers a highly efficient and specific method for peptide modification.[7][8][11] By introducing an azide or alkyne group into the peptide, it can be readily conjugated with a wide range of molecules.

Experimental Protocol: Introducing a "Clickable" Handle on the Lysine Side Chain

  • Peptide Synthesis with a Modified Amino Acid: During SPPS, incorporate an Fmoc-protected lysine derivative containing an azide or alkyne group (e.g., Fmoc-Lys(N3)-OH) at the desired position. For this compound, this would replace the standard D-Lysine.

  • Peptide Cleavage and Purification: After synthesis, cleave the peptide from the resin and purify it by RP-HPLC.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

    • Dissolve the azide- or alkyne-modified peptide in a mixture of water and a compatible organic solvent (e.g., t-butanol or DMSO).

    • Add the alkyne- or azide-functionalized molecule to be conjugated.

    • Add a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex).

    • Allow the reaction to proceed at room temperature for 1-12 hours.

  • Purification: Purify the final conjugate by RP-HPLC.

  • Characterization: Confirm the successful conjugation and purity of the product using mass spectrometry and HPLC.

Quantitative Data on Functionalized Peptides

The following tables summarize representative quantitative data from studies on functionalized peptides, which can serve as a reference for the expected outcomes of this compound functionalization.

Table 1: Effect of Lipidation on Cellular Uptake of a Nona-arginine Peptide [9]

Lipid Chain LengthCellular Uptake (Relative to non-lipidated)
C12 (Laurate)~3-fold increase
C14 (Myristate)~2-fold increase
C16 (Palmitate)~1.5-fold increase

Table 2: Inhibition of Aβ42 Aggregation by Functionalized Peptides [12]

PeptideModificationInhibition of Aβ42 FibrillationCell Viability (vs. Aβ42 alone)
OR2D-amino acidsComplete protection>70%
KLVFF-KKKKKKHybrid peptideAltered aggregation kineticsComplete protection
(d-F)VIA-NH2D-amino acid substitutionComplete inhibition90%

Table 3: Binding Affinity of a Fluorescent Probe for Aβ Aggregates [13]

ProbeTargetBinding Affinity (Kd)
CRANAD-58Aβ40 monomers105.8 nM
CRANAD-58Aβ42 monomers45.8 nM

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways for Neuroprotection

d-Peptides with neuroprotective properties may act through various signaling pathways to mitigate the effects of neurodegenerative diseases. While the specific pathway for this compound is not yet fully elucidated, related neuroprotective peptides have been shown to influence pathways such as:

  • PI3K/Akt Pathway: This is a crucial survival pathway that is often downregulated in Alzheimer's disease. Activation of this pathway can inhibit apoptosis and promote neuronal survival.[14]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its modulation can have neuroprotective effects.

  • NF-κB Signaling: While chronic activation can be pro-inflammatory, transient activation of NF-κB can be neuroprotective.

Below is a diagram representing a generalized neuroprotective signaling pathway that could be relevant for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3b Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits GSK3b->Apoptosis Promotes Bcl2 Bcl2 CREB->Bcl2 Upregulates Bcl2->Apoptosis Inhibits

Caption: Generalized neuroprotective signaling pathway.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the functionalization and characterization of this compound peptides.

Workflow for Peptide Functionalization and Purification

G Start Start Dissolve_Peptide Dissolve this compound in Buffer Start->Dissolve_Peptide Add_Reagent Add Functionalization Reagent Dissolve_Peptide->Add_Reagent Incubate Incubate (Time & Temp Dependent) Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench Purify Purify by HPLC or SEC Quench->Purify Characterize Characterize by Mass Spec & HPLC Purify->Characterize End End Characterize->End G Prepare_Abeta Prepare Monomeric Amyloid-β (Aβ) Solution Incubate_Control Incubate Aβ alone (Control) Prepare_Abeta->Incubate_Control Incubate_Test Incubate Aβ with functionalized this compound Prepare_Abeta->Incubate_Test ThT_Assay Monitor Aggregation (e.g., ThT Fluorescence Assay) Incubate_Control->ThT_Assay TEM_Imaging Visualize Fibrils (TEM) Incubate_Control->TEM_Imaging Incubate_Test->ThT_Assay Incubate_Test->TEM_Imaging Analyze_Data Analyze Aggregation Kinetics and Fibril Morphology ThT_Assay->Analyze_Data TEM_Imaging->Analyze_Data

References

Step-by-Step Guide to d-KYFIL Hydrogel Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the fabrication and characterization of d-KYFIL hydrogels. These hydrogels are formed through the self-assembly of the pentapeptide KYFIL (Lys-Tyr-Phe-Ile-Leu), utilizing a stereocomplexation approach where both L- and D-enantiomers of the peptide are mixed. This method allows for the tuning of the hydrogel's mechanical properties and proteolytic stability.

Principle of this compound Hydrogel Formation

The formation of this compound hydrogels is driven by the self-assembly of the L-KYFIL and this compound peptides into β-sheet structures. When solutions of the L- and D-peptides are mixed, they form stereocomplexes that drive the assembly process, leading to the formation of a fibrous network that entraps water, resulting in a hydrogel. The gelation can be triggered by adjusting the pH to a physiological level (pH 7.4).[1]

Materials and Equipment

Materials:

  • L-KYFIL peptide (powder)

  • This compound peptide (powder)

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Proteinase K from Tritirachium album

  • Uranyl acetate (B1210297) (for TEM staining)

Equipment:

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Rheometer with parallel plate geometry

  • High-Performance Liquid Chromatography (HPLC) system

  • Transmission Electron Microscope (TEM)

  • Freeze-dryer (optional, for SEM)

Experimental Protocols

This compound Hydrogel Fabrication

Two primary methods can be employed for the fabrication of this compound hydrogels.[1]

Method 1: Dissolution in Water Followed by pH Adjustment

This method is suitable for preparing hydrogels with varying L:D peptide ratios.

  • Peptide Stock Solution Preparation:

    • Prepare a 3% (w/v) stock solution of L-KYFIL by dissolving the peptide powder in ultrapure water with stirring.

    • Prepare a 3% (w/v) stock solution of this compound by dissolving the peptide powder in ultrapure water with stirring.

  • Blending of L- and D-Peptide Solutions:

    • For a 1:1 L:D ratio, mix equal volumes of the L-KYFIL and this compound stock solutions.

    • For other ratios (e.g., 3:1 or 1:3 L:D), mix the stock solutions in the desired volumetric proportions.

  • Hydrogel Formation:

    • Add PBS to the peptide blend to a final concentration of 1X.

    • Adjust the pH of the solution to 7.4 using HCl or NaOH to induce self-assembly and gelation.

    • The mixture should form a self-supporting hydrogel within approximately 10 minutes.[1]

Method 2: Direct Dispersion in Buffer

This method is an alternative for preparing hydrogels directly in a solution that promotes gelation.

  • Dispersion of Peptide Powders:

    • Directly disperse the L-KYFIL and this compound peptide powders (as a blend or individually) into PBS at the desired final concentration (e.g., 3% w/v).

    • For blends, first mix the powders, then disperse in water. Add PBS to a 1X concentration.

  • pH Adjustment:

    • Adjust the pH of the peptide dispersion to 7.4 to initiate hydrogel formation.

Characterization of this compound Hydrogels

3.2.1. Rheological Analysis

Rheology is used to determine the mechanical properties of the hydrogels, such as their stiffness (storage modulus, G') and viscous properties (loss modulus, G'').

  • Sample Preparation: Prepare 3% (w/v) hydrogels of L-KYFIL, this compound, and their blends (3:1, 1:1, 1:3 L:D ratios) in 1X PBS at pH 7.4 directly on the rheometer plate.[1]

  • Measurement Parameters:

    • Use a parallel plate geometry (e.g., 20 mm diameter).

    • Allow the hydrogels to form for 30 minutes before measurement.

    • Perform frequency sweeps from 0.1 to 100 rad/s at a constant strain (e.g., 1%).

    • The shear moduli (G' and G'') are reported as the average modulus measured between 1-10 rad/s.[1]

3.2.2. Proteolytic Degradation Assay

This assay assesses the stability of the hydrogels in the presence of enzymes.

  • Hydrogel Preparation: Prepare 3% (w/v) hydrogels of L-KYFIL, this compound, and 1:1 L:this compound in the presence of 0.2 mg/mL Proteinase K.[1]

  • Incubation: Incubate the hydrogels at 37°C.

  • Sample Collection: At various time points (e.g., 1, 12, 36, and 72 hours), dissolve the hydrogels in a suitable solvent (e.g., DMSO) to stop the enzymatic reaction.[1]

  • HPLC Analysis:

    • Analyze the dissolved samples using HPLC to quantify the amount of intact peptide remaining.

    • Monitor the elution of the peptide and its degradation products at 214 nm.[1]

    • The percentage of intact peptide is calculated by comparing the peak area of the intact peptide to the total peak area of all peptide-related peaks.[1]

3.2.3. Transmission Electron Microscopy (TEM)

TEM is used to visualize the nanofibrous structure of the hydrogels.

  • Sample Preparation:

    • Place a small amount of the hydrogel onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

  • Negative Staining:

    • Stain the grid with a 2% (w/v) solution of uranyl acetate for 1-2 minutes.

    • Blot off the excess stain with filter paper.

  • Drying and Imaging:

    • Allow the grid to air dry completely.

    • Image the grid using a TEM at an appropriate accelerating voltage.

Data Presentation

Table 1: Rheological Properties of this compound Hydrogels

Hydrogel Composition (L:D ratio)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
L-KYFIL~10,000~1,000
3:1~6,000~600
1:1~3,000~300
1:3~6,000~600
This compound~10,000~1,000
Data are approximate values based on graphical representations in the source material and should be determined experimentally.[1]

Table 2: Proteolytic Stability of this compound Hydrogels

Hydrogel CompositionIncubation Time (hours)Percent Intact Peptide (%)
L-KYFIL1~40
12~38
36~35
72~35
This compound72~100
1:1 L:this compound72>90
Data obtained from incubation with 0.2 mg/mL Proteinase K.[1]

Visualizations

Hydrogel_Fabrication_Workflow cluster_prep Peptide Preparation cluster_solution Solution Preparation cluster_mixing Blending & Gelation L_Peptide L-KYFIL Powder L_Solution 3% (w/v) L-KYFIL in Water L_Peptide->L_Solution D_Peptide This compound Powder D_Solution 3% (w/v) this compound in Water D_Peptide->D_Solution Water Ultrapure Water Water->L_Solution Water->D_Solution Blend Mix L & D Solutions (e.g., 1:1 ratio) L_Solution->Blend D_Solution->Blend Add_PBS Add PBS (1X) Blend->Add_PBS Adjust_pH Adjust pH to 7.4 Add_PBS->Adjust_pH Hydrogel This compound Hydrogel Adjust_pH->Hydrogel

Caption: Workflow for this compound hydrogel fabrication using Method 1.

Characterization_Workflow cluster_rheology Mechanical Properties cluster_stability Stability cluster_structure Structure Hydrogel This compound Hydrogel Rheometer Rheological Analysis Hydrogel->Rheometer Protease Proteolytic Degradation (Proteinase K) Hydrogel->Protease TEM_Prep TEM Sample Prep (Negative Staining) Hydrogel->TEM_Prep Moduli Storage (G') & Loss (G'') Moduli Rheometer->Moduli HPLC HPLC Analysis Protease->HPLC Stability_Data Percent Intact Peptide HPLC->Stability_Data TEM_Imaging TEM Imaging TEM_Prep->TEM_Imaging Nanostructure Nanofibrous Structure TEM_Imaging->Nanostructure

Caption: Experimental workflow for this compound hydrogel characterization.

Signaling_Pathway_Analogy cluster_stimuli Stimuli cluster_assembly Self-Assembly Cascade cluster_output Macroscopic Output L_Peptide L-KYFIL Monomers Stereocomplex Stereocomplex Formation L_Peptide->Stereocomplex D_Peptide This compound Monomers D_Peptide->Stereocomplex pH_Change pH 7.4 pH_Change->Stereocomplex Beta_Sheet β-Sheet Formation Stereocomplex->Beta_Sheet Fiber_Network Nanofiber Network Formation Beta_Sheet->Fiber_Network Hydrogel Hydrogel Formation Fiber_Network->Hydrogel

References

Troubleshooting & Optimization

Technical Support Center: d-KYFIL Hydrogel Degradation Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for d-KYFIL hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting the degradation rate of this compound peptide hydrogels.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms governing the degradation of this compound hydrogels?

The degradation of peptide-based hydrogels like this compound is primarily governed by two main mechanisms: enzymatic degradation and hydrolysis.

  • Enzymatic Degradation: This is the most common mechanism for peptide hydrogels. Specific enzymes, such as matrix metalloproteinases (MMPs) or other proteases present in the cellular microenvironment, recognize and cleave specific peptide sequences within the hydrogel network, leading to its breakdown.[1][2] The degradation rate is highly dependent on the enzyme's concentration and activity.[3][4][5]

  • Hydrolysis: This involves the chemical cleavage of bonds, such as esters, within the hydrogel crosslinks by water molecules.[6][7] The rate of hydrolysis can be significantly influenced by environmental pH and temperature.[8][9]

Q2: How does the crosslinker density affect the hydrogel's degradation rate?

Crosslinker density is a critical parameter for controlling degradation. A higher crosslink density results in a more tightly woven polymer network, which physically hinders the diffusion of enzymes into the hydrogel matrix.[1] This steric hindrance reduces the access of enzymes to the cleavage sites, thereby slowing down the degradation rate.[1][10][11] Conversely, a lower crosslink density allows for easier enzyme infiltration and faster degradation.[1]

Q3: What role do environmental factors like pH and temperature play in degradation?

Environmental factors can significantly impact degradation kinetics:

  • pH: The pH of the surrounding medium can affect the rate of hydrolytic degradation, especially for hydrogels with pH-sensitive bonds like esters.[9] For instance, degradation is often accelerated under basic conditions.[9] pH can also influence the activity of enzymes responsible for degradation.[7]

  • Temperature: Higher temperatures generally increase the rate of both chemical hydrolysis and enzymatic reactions, leading to faster hydrogel degradation.[8][12] For example, the degradation time of some hydrogels can decrease from months to days with an increase in temperature.[8][13]

Q4: Can the degradation of this compound hydrogels be made responsive to specific stimuli?

Yes, hydrogels can be engineered to be "smart" or stimuli-responsive. This is achieved by incorporating specific chemical moieties into the hydrogel network that respond to triggers such as:

  • pH: Using crosslinkers that are stable at one pH and labile at another.[14][15][16]

  • Temperature: Employing thermally responsive polymers that undergo a phase transition at a specific temperature.[13][17]

  • Light: Incorporating photolabile groups that can be cleaved upon exposure to a specific wavelength of light.[15]

  • Reducing Agents: Using linkers, such as those with disulfide bonds, that break in a reducing environment (e.g., high glutathione (B108866) concentrations).[6]

Q5: How can nanoparticles be used to control the degradation rate?

Incorporating nanoparticles into the hydrogel matrix is an effective strategy to modulate degradation and drug release. Nanoparticles can act as physical crosslinkers, reinforcing the hydrogel network and thereby slowing degradation.[18][19] They can also be used to encapsulate therapeutic agents, protecting them from premature release and degradation.[20][21] The release of the agent is then coupled to the degradation of both the nanoparticle and the surrounding hydrogel matrix, offering an additional layer of control.[20]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound hydrogels.

Problem 1: Hydrogel degrades much faster than expected.
Possible Cause Suggested Solution
High Enzyme Concentration: The in vitro or in vivo environment contains a higher-than-expected concentration of proteases that cleave the KYFIL sequence.Reduce the concentration of exogenous enzymes in your in vitro assay.[3][5] If in vivo, consider a different implantation site or use a hydrogel with a higher crosslink density.
Low Crosslink Density: Insufficient crosslinking during polymerization results in a loose network that is easily degraded.Increase the concentration of the crosslinking agent or the polymer precursor (e.g., MaHA).[1] Verify the reactivity of your crosslinking reagents.
Sub-optimal pH/Temperature: The experimental conditions (e.g., basic pH) are accelerating hydrolytic degradation.Adjust the buffer pH to a neutral or slightly acidic range where hydrolysis is slower.[9] Perform experiments at a lower temperature if feasible.[8]
Problem 2: Hydrogel degrades too slowly or not at all.
Possible Cause Suggested Solution
High Crosslink Density: The hydrogel network is too dense, preventing enzyme infiltration.Decrease the concentration of the crosslinking agent to create a larger mesh size.[1]
Low Enzyme Activity/Concentration: The enzymes responsible for degradation are absent, inactive, or at a very low concentration.Add a suitable exogenous enzyme (e.g., a specific MMP) to your in vitro system.[4][22] Ensure the buffer conditions (pH, co-factors) are optimal for enzyme activity.
Presence of Inhibitors: The experimental medium may contain enzyme inhibitors (e.g., EDTA for MMPs).Ensure your culture medium or buffer does not contain known inhibitors for the target proteases.
Problem 3: Degradation rate is inconsistent between batches.
Possible Cause Suggested Solution
Variability in Reagent Preparation: Inconsistent concentrations of polymer, crosslinker, or initiator between batches.Prepare stock solutions in larger volumes to minimize pipetting errors. Calibrate pipettes regularly. Use precise weighing methods.
Inconsistent Polymerization Conditions: Variations in temperature, light exposure (for photopolymerization), or time allowed for gelation.Standardize all polymerization parameters. Use a temperature-controlled environment and a light source with consistent output. Ensure complete gelation before starting experiments.
Variable Enzyme Activity: The activity of enzyme stocks can vary over time or between lots.Aliquot and store enzymes at the recommended temperature. Perform an activity assay on new lots of enzymes to ensure consistency.

Quantitative Data Summary

The following table summarizes the impact of various parameters on the degradation rate of peptide-based hydrogels, providing representative quantitative examples from the literature.

Parameter Manipulation Effect on Degradation Rate Quantitative Example (Representative) Citation
Crosslinker Density IncreaseDecrease Increasing maleimide-modified hyaluronic acid (MaHA) concentration from 1 wt% to 5 wt% significantly slows the degradation rate.[1]
Enzyme Concentration IncreaseIncrease Increasing proteinase K concentration from 2.5 ng/ml to 10 ng/ml reduces the onset of degradation from >7 hours to 2.5 hours.[3]
pH Shift to BasicIncrease A hydrogel that takes ~2200 minutes to dissolve at pH 3 dissolves in only 450 minutes at pH 7.[14]
Temperature IncreaseIncrease The degradation time for a Diels-Alder hydrogel was reduced from 98 days at 20°C to just 2 days at 50°C (at pH 7.4).[8]
Incorporation of Nanoparticles Add NanoparticlesDecrease Encapsulating a model antibiotic within nanoparticles loaded into a hydrogel significantly prolonged the drug release compared to the free drug.[20]

Diagrams and Workflows

Logical Flowchart for Troubleshooting Hydrogel Degradation

G start Start: Degradation Issue Identified issue Is degradation too fast or too slow? start->issue fast Too Fast issue->fast Fast slow Too Slow issue->slow Slow check_enzyme_fast Check Enzyme Concentration (High?) fast->check_enzyme_fast check_crosslink_fast Check Crosslink Density (Low?) fast->check_crosslink_fast check_env_fast Check Environment (pH, Temp) fast->check_env_fast solution_fast Solutions: 1. Decrease Enzyme Conc. 2. Increase Crosslink Density 3. Adjust pH/Temp check_enzyme_fast->solution_fast check_crosslink_fast->solution_fast check_env_fast->solution_fast check_enzyme_slow Check Enzyme Activity (Low/Inhibited?) slow->check_enzyme_slow check_crosslink_slow Check Crosslink Density (High?) slow->check_crosslink_slow solution_slow Solutions: 1. Increase Enzyme Conc./Activity 2. Decrease Crosslink Density 3. Remove Inhibitors check_enzyme_slow->solution_slow check_crosslink_slow->solution_slow

Caption: Troubleshooting workflow for diagnosing hydrogel degradation issues.

Key Factors Influencing Hydrogel Degradation Rate

Factors center Hydrogel Degradation Rate intrinsic Intrinsic Factors center->intrinsic extrinsic Extrinsic Factors center->extrinsic additives Formulation Additives center->additives crosslink Crosslink Density intrinsic->crosslink peptide Peptide Sequence (Cleavage Site) intrinsic->peptide hydrophobicity Polymer Hydrophobicity intrinsic->hydrophobicity enzyme Enzyme Concentration & Activity extrinsic->enzyme ph pH extrinsic->ph temp Temperature extrinsic->temp nanoparticles Nanoparticles additives->nanoparticles inhibitors Enzyme Inhibitors additives->inhibitors

Caption: Factors that can be modulated to control hydrogel degradation.

Experimental Protocols

Protocol 1: Tuning Hydrogel Degradation by Varying Crosslinker Density

Objective: To prepare this compound hydrogels with varying degradation rates by modifying the crosslinker concentration.

Materials:

  • This compound polymer precursor (e.g., Maleimide-functionalized Hyaluronic Acid, MaHA)

  • Dithiol-containing crosslinker (e.g., a peptide with cysteine residues at each end)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Photoinitiator (if using photopolymerization)

  • Low-adhesion plate or mold

Methodology:

  • Prepare Precursor Solutions:

    • Prepare a stock solution of the this compound polymer precursor (e.g., 10 wt% MaHA in PBS).

    • Prepare several crosslinker solutions in PBS at different concentrations (e.g., 1 wt%, 3 wt%, 5 wt%).

  • Hydrogel Formation:

    • For each desired crosslinker density, mix the polymer precursor solution with a crosslinker solution at a defined ratio. For example, mix 100 µL of 10 wt% MaHA with 100 µL of each crosslinker solution.

    • If using a photoinitiator, add it to the mixture according to the manufacturer's instructions.

    • Pipette the final mixture into a mold.

  • Polymerization:

    • Allow the hydrogels to crosslink. For Michael-addition reactions, this may occur at room temperature or 37°C over 30-60 minutes.[1]

    • For photopolymerization, expose the molds to a UV light source for a specified time and intensity.

  • Equilibration:

    • Once gelled, carefully remove the hydrogels from the molds and place them in an excess of PBS.

    • Allow the hydrogels to swell to equilibrium for 24 hours at 37°C, changing the PBS solution at least twice to remove any unreacted components.

  • Degradation Assay:

    • Proceed with the In Vitro Enzymatic Degradation Assay (Protocol 2) to characterize the degradation profile of each formulation.

Protocol 2: In Vitro Enzymatic Degradation Assay

Objective: To quantify the degradation rate of this compound hydrogels by measuring mass loss over time in the presence of a specific enzyme.

Materials:

  • Pre-formed and equilibrated this compound hydrogels

  • Degradation buffer: PBS (pH 7.4) containing a known concentration of the target enzyme (e.g., Collagenase or a specific MMP) and necessary co-factors (e.g., Ca²⁺).

  • Control buffer: PBS without the enzyme.

  • 24-well plates

  • Lyophilizer (freeze-dryer)

  • Analytical balance

Methodology:

  • Initial Measurements:

    • Take each equilibrated hydrogel sample, gently blot the surface to remove excess water, and record its initial swollen weight (W_s,0).

    • Freeze the samples and then lyophilize them until all water is removed (approximately 48-72 hours).

    • Record the initial dry weight (W_d,0).

  • Degradation:

    • Place each lyophilized (or freshly swollen) hydrogel into a well of a 24-well plate.

    • Add 1 mL of the degradation buffer to the experimental wells and 1 mL of the control buffer to the control wells.

    • Incubate the plate at 37°C.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove the hydrogels (n=3 per group) from their respective solutions.

    • Gently rinse with deionized water to remove any residual enzyme and salts.

    • Lyophilize the samples to complete dryness and record the final dry weight (W_d,t).

  • Data Analysis:

    • Calculate the percentage of mass remaining at each time point using the following formula: Mass Remaining (%) = (W_d,t / W_d,0) * 100

    • Plot the percentage of mass remaining versus time to obtain the degradation profile for each hydrogel formulation.

Experimental Workflow for In Vitro Degradation Assay

Workflow A 1. Prepare & Equilibrate Hydrogel Samples B 2. Measure Initial Dry Weight (Wd,0) (After Lyophilization) A->B C 3. Incubate Samples in Enzyme or Control Buffer at 37°C B->C D 4. At Each Time Point (t), Remove a Set of Samples C->D E 5. Rinse, Lyophilize, and Measure Final Dry Weight (Wd,t) D->E F 6. Calculate % Mass Remaining (Wd,t / Wd,0) * 100 E->F G 7. Plot % Mass Remaining vs. Time F->G

Caption: Step-by-step workflow for the in vitro enzymatic degradation assay.

References

Technical Support Center: D-KYFIL & L-KYFIL Peptide Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for experiments involving the mixing of D-KYFIL and L-KYFIL peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound and L-KYFIL?

L-KYFIL is composed of naturally occurring L-amino acids, making it susceptible to degradation by proteases. This compound is a stereoisomer, an exact mirror image, composed of D-amino acids. This configuration makes this compound highly resistant to proteolytic degradation, leading to a significantly longer half-life in biological systems.

Q2: Why would I mix this compound and L-KYFIL in my experiments?

Mixing D- and L-isoforms of peptides is a common strategy to modulate their therapeutic or experimental effects. For instance, in studies targeting peptide aggregation, L-peptides might initiate a biological process, while D-peptides act as stable inhibitors. The ratio of D- to L-forms can fine-tune the overall activity, stability, and duration of the peptide's effect in vitro and in vivo.

Q3: How do I properly solubilize and store KYFIL peptides?

For initial solubilization, it is recommended to use sterile, nuclease-free water. If the peptide has low solubility in water, small amounts of DMSO can be used, followed by dilution in your aqueous buffer of choice. For long-term storage, it is best to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Can I expect D- and L-KYFIL to have the same activity?

Not necessarily. While their primary sequence is the same, the difference in chirality can lead to different binding affinities for their biological targets. D-isomers may act as inhibitors or antagonists to the L-isomer's function. It is crucial to characterize the activity of each isomer and their mixtures in your specific experimental setup.

Troubleshooting Guide

Issue 1: Inconsistent or No-Observed Effect After Treatment
Possible Cause Recommended Solution
Incorrect D/L Ratio The bioactivity of the peptide mixture is highly dependent on the ratio of the D- and L-isomers. An incorrect ratio may lead to suboptimal effects. We recommend performing a dose-response matrix experiment where the concentrations of both D- and L-KYFIL are varied to determine the optimal ratio for your desired outcome.
Peptide Degradation The L-KYFIL isomer is prone to degradation by proteases present in serum-containing media or cell lysates. If a prolonged effect is desired, consider increasing the proportion of the this compound isomer in your mixture.
Peptide Aggregation High concentrations of peptides can lead to aggregation, reducing their effective concentration and potentially causing cellular toxicity. Ensure proper solubilization and consider working at lower concentrations.
Issue 2: High Cellular Toxicity Observed
Possible Cause Recommended Solution
Peptide Aggregates Aggregated peptides can be toxic to cells. Visually inspect your peptide solution for any precipitates. Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates. If aggregates are found, try re-solubilizing the peptide, possibly with sonication, or prepare a fresh stock.
Solvent Toxicity If using a solvent like DMSO to aid solubilization, ensure the final concentration in your cell culture media is non-toxic (typically <0.5%). Run a vehicle control (media with the same amount of solvent) to confirm that the solvent is not the source of toxicity.

Experimental Protocols

Protocol 1: Determining the Optimal D/L-KYFIL Ratio for Inhibiting L-KYFIL-Induced Signaling

This experiment aims to identify the most effective ratio of this compound to L-KYFIL for inhibiting a specific cellular response induced by L-KYFIL.

  • Cell Seeding: Plate cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

  • Peptide Preparation:

    • Prepare a stock solution of 1 mM L-KYFIL and 1 mM this compound in sterile water or a suitable buffer.

    • Create a dilution series of this compound (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • Prepare a fixed concentration of L-KYFIL that is known to induce the desired signaling event (e.g., 10 µM).

  • Treatment:

    • Aspirate the old media from the cells.

    • Add media containing the fixed concentration of L-KYFIL and the varying concentrations of this compound to the respective wells.

    • Include controls: cells only, cells + L-KYFIL only, cells + highest concentration of this compound only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Assay: Perform an assay to measure the downstream signaling event (e.g., a colorimetric assay for a specific enzyme, a reporter gene assay, or Western blotting for a phosphorylated protein).

  • Data Analysis: Plot the measured signal against the D/L-KYFIL ratio to determine the ratio that provides maximal inhibition.

Data Summary

Table 1: Example Data for D/L-KYFIL Ratio Optimization
D:L RatioL-KYFIL Conc. (µM)This compound Conc. (µM)% Inhibition of Signaling
0:11000%
0.5:110525%
1:1101058%
2:1102085%
5:1105092%
10:11010094%

Visualizations

G cluster_0 Troubleshooting Workflow Start Inconsistent Experimental Results CheckRatio Verify D/L Mixing Ratio Start->CheckRatio CheckDegradation Assess L-KYFIL Stability Start->CheckDegradation CheckAggregation Test for Peptide Aggregation Start->CheckAggregation OptimizeRatio Perform Ratio Titration Experiment CheckRatio->OptimizeRatio IncreaseD Increase Proportion of this compound CheckDegradation->IncreaseD Solubilize Re-solubilize or Prepare Fresh Stock CheckAggregation->Solubilize End Consistent Results OptimizeRatio->End IncreaseD->End Solubilize->End

Caption: Troubleshooting logic for inconsistent results.

G cluster_1 Proposed Signaling Pathway L_KYFIL L-KYFIL Receptor Cell Surface Receptor L_KYFIL->Receptor Binds & Activates D_KYFIL This compound (Inhibitor) D_KYFIL->Receptor Blocks Binding SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) SignalingCascade->CellularResponse

Caption: this compound inhibiting L-KYFIL signaling.

improving the injectability of d-KYFIL hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the injectability of d-KYFIL hydrogels in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and injection of this compound hydrogels.

1. Issue: The this compound solution is not forming a hydrogel.

  • Question: My this compound peptide solution remains in a liquid state and does not form a hydrogel. What could be the cause?

  • Answer: Several factors can influence the self-assembly and gelation of this compound peptides.[1] Here are the primary aspects to verify:

    • Peptide Concentration: Ensure the this compound concentration is at or above the critical gelation concentration. For this compound, hydrogel formation is typically observed at concentrations of 1.5 wt% and higher.[2]

    • pH of the Solution: The pH of the solution is critical for triggering the self-assembly of these peptides.[2] For this compound, gelation is favored at a physiological pH of 7.4. Acidic conditions may inhibit hydrogel formation.

    • Peptide Purity: The purity of the synthesized this compound peptide is crucial. Impurities can interfere with the self-assembly process.

    • Solvent: Ensure the peptide is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), which helps maintain the physiological pH required for gelation.[3]

2. Issue: The hydrogel is too stiff and difficult to inject.

  • Question: I have successfully formed a this compound hydrogel, but it is too viscous and clogs the syringe needle. How can I improve its injectability?

  • Answer: The stiffness of the this compound hydrogel is directly related to the peptide concentration.[2] To improve injectability, consider the following adjustments:

    • Lower the Peptide Concentration: Reducing the concentration of the this compound peptide will result in a hydrogel with a lower storage modulus (G'), making it less stiff and easier to inject.[2]

    • Utilize Shear-Thinning Properties: this compound hydrogels are shear-thinning, meaning their viscosity decreases under shear stress, such as during injection.[3][4] Applying a consistent and adequate injection force can facilitate flow through the needle.

    • Optimize Needle Gauge and Injection Rate: Using a larger gauge needle (smaller diameter) will require less injection force. However, a balance must be struck to avoid excessive shear that could damage encapsulated cells. An automated syringe pump can help maintain a constant and controlled injection rate.[5]

    • Pre-Shearing: Briefly shearing the hydrogel before injection can help to initiate the shear-thinning effect, making the injection process smoother.

3. Issue: The hydrogel forms prematurely in the syringe.

  • Question: The this compound solution is gelling inside the syringe before I can inject it. How can I prevent this?

  • Answer: Premature gelation is often a result of the kinetics of self-assembly. To manage this, consider the following:

    • Temperature Control: Prepare the peptide solution at a lower temperature (e.g., on ice) to slow down the kinetics of self-assembly. Inject the solution before it equilibrates to room or physiological temperature where gelation is faster.

    • Two-Component Injection System: For in-situ gelation, a dual-syringe system can be employed where the peptide solution and a pH-adjusting buffer are mixed at the point of injection. This ensures that the conditions for gelation are only met at the target site.

4. Issue: Poor cell viability after encapsulation and injection.

  • Question: I am encapsulating cells in the this compound hydrogel, but the cell viability is low after injection. What could be the problem?

  • Answer: Low cell viability post-injection is a common challenge and can be attributed to several factors:

    • Shear Stress during Injection: The high shear forces experienced by cells during injection through a narrow needle can cause membrane damage and apoptosis.[3]

      • Mitigation: Use a larger gauge needle, and inject at a slower, controlled rate. The shear-thinning nature of this compound hydrogels creates a "plug flow" scenario where the gel near the needle wall experiences high shear, while the central core containing the cells has minimal shear.[4][6]

    • Cytotoxicity of Materials: Ensure that the peptide and all buffer components are sterile and biocompatible.

    • Encapsulation Process: The process of mixing cells with the peptide solution should be gentle to avoid mechanical stress on the cells.[7]

    • Hydrogel Stiffness: A very stiff hydrogel may not provide the optimal microenvironment for cell survival and proliferation. Adjusting the peptide concentration to achieve a softer gel may improve cell viability.

Frequently Asked Questions (FAQs)

1. What is the self-assembly mechanism of this compound hydrogels?

This compound is a pentapeptide that self-assembles into nanofibers in an aqueous solution at physiological pH.[2] This process is driven by non-covalent interactions, including hydrogen bonding and hydrophobic interactions between the peptide molecules. These nanofibers entangle to form a three-dimensional network that entraps water, resulting in a hydrogel.[3] The resulting fibrils can exhibit a unique twisted ribbon morphology.

2. What are the key properties of this compound hydrogels?

This compound hydrogels possess several properties that make them attractive for biomedical applications:

  • Shear-Thinning and Self-Healing: They exhibit a decrease in viscosity under shear stress and can rapidly recover their mechanical strength after the stress is removed.[3] This property is crucial for their injectability.

  • Tunable Mechanical Properties: The stiffness of the hydrogel, as indicated by the storage modulus (G'), can be controlled by varying the peptide concentration.[2]

  • Biocompatibility: As they are composed of amino acids, these hydrogels are generally biocompatible and suitable for encapsulating cells.[3]

3. How does pH affect this compound hydrogel formation?

The gelation of this compound hydrogels is pH-dependent. At a physiological pH of 7.4, the peptide is in a state that favors self-assembly into nanofibers and subsequent hydrogel formation. In acidic conditions, the protonation state of the amino acid residues can inhibit these interactions, preventing gelation.[2]

4. Can this compound hydrogels be used for 3D cell culture?

Yes, their high water content, porous structure, and biocompatibility make them suitable scaffolds for 3D cell culture.[7] The shear-thinning properties also allow for the encapsulation and injection of cells with good viability, provided the injection process is optimized.[4][6]

Quantitative Data Summary

The mechanical properties of this compound hydrogels are highly dependent on the peptide concentration. The following table summarizes the storage modulus (G') and loss modulus (G'') at different concentrations, demonstrating the tunability of the hydrogel's stiffness.

Peptide Concentration (wt%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Reference
1.5~8,000< G'[2]
3.0~17,000< G'[2]

Experimental Protocols

1. Protocol for Preparation of this compound Hydrogel for Injection

This protocol outlines the steps for preparing a this compound hydrogel suitable for injection.

  • Peptide Dissolution:

    • Weigh the lyophilized this compound peptide powder under sterile conditions.

    • Dissolve the peptide in sterile phosphate-buffered saline (PBS) at pH 7.4 to the desired final concentration (e.g., 1.5 wt%).

    • To facilitate dissolution, gently vortex the solution at a low speed or pipette up and down slowly. Avoid vigorous shaking to prevent peptide aggregation and foaming.

    • It is recommended to perform this step on ice to slow down premature gelation.

  • Hydrogel Formation:

    • Allow the peptide solution to come to room temperature or 37°C to promote self-assembly and gelation.

    • Visually inspect for hydrogel formation by inverting the vial. A stable hydrogel will not flow.

  • Loading into Syringe:

    • Once the hydrogel is formed, use a sterile spatula to load it into the barrel of a sterile syringe.

    • Alternatively, for a less viscous pre-gel solution, draw it into the syringe before complete gelation occurs.

    • Attach a sterile needle of the desired gauge (e.g., 20G or 22G) to the syringe.

2. Protocol for Cell Encapsulation in this compound Hydrogel

This protocol describes how to encapsulate cells within the this compound hydrogel.

  • Cell Preparation:

    • Culture cells to the desired confluency and detach them using standard cell culture techniques.

    • Centrifuge the cell suspension and resuspend the cell pellet in a small volume of sterile PBS or cell culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Encapsulation:

    • Prepare a sterile this compound solution in PBS at twice the desired final concentration.

    • In a sterile microcentrifuge tube, gently mix an equal volume of the 2x this compound solution with the cell suspension to achieve the final desired peptide and cell concentrations.

    • Pipette the mixture up and down slowly and carefully to ensure a homogenous distribution of cells without causing excessive shear stress.[7]

  • Gelation and Culture:

    • Dispense the cell-hydrogel mixture into a sterile culture plate or mold.

    • Allow the hydrogel to fully form at 37°C in a cell culture incubator.

    • Once gelled, add cell culture medium to the wells to keep the hydrogel hydrated and provide nutrients to the encapsulated cells.

Visualizations

Troubleshooting_Injectability cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Injectability Issue with this compound Hydrogel Cause1 Hydrogel Too Stiff Problem->Cause1 Cause2 Premature Gelation Problem->Cause2 Cause3 Needle Clogging Problem->Cause3 Cause4 Inconsistent Flow Problem->Cause4 Sol1a Decrease Peptide Concentration Cause1->Sol1a Sol1b Increase Injection Force (Shear-Thinning) Cause1->Sol1b Sol2a Prepare at Lower Temperature Cause2->Sol2a Sol2b Use Dual-Syringe System Cause2->Sol2b Sol3a Use Larger Gauge Needle Cause3->Sol3a Sol3b Ensure Homogenous Gel Cause3->Sol3b Sol4a Use Automated Syringe Pump Cause4->Sol4a

Caption: Troubleshooting workflow for this compound hydrogel injectability issues.

Hydrogel_Preparation_Workflow start Start: Prepare Materials dissolve Dissolve this compound in sterile PBS (pH 7.4) on ice start->dissolve mix Gently mix to dissolve dissolve->mix gel Allow to equilibrate to RT/37°C for gelation mix->gel load Load hydrogel into sterile syringe gel->load inject Inject at a controlled rate load->inject end End: Successful Injection inject->end

Caption: Experimental workflow for preparing injectable this compound hydrogels.

Self_Assembly_Signaling cluster_stimulus External Stimulus cluster_assembly Self-Assembly Process cluster_properties Macroscopic Properties Stimulus Physiological pH (7.4) Temperature (37°C) Peptide This compound Monomers Stimulus->Peptide triggers Nuc Nucleation Peptide->Nuc initiates Fiber Nanofiber Elongation (ß-sheet formation) Nuc->Fiber Network 3D Hydrogel Network Fiber->Network entanglement Injectability Injectability Network->Injectability Mechanical Mechanical Stiffness Network->Mechanical Biocompatibility Biocompatibility Network->Biocompatibility

Caption: Logical diagram of this compound self-assembly leading to hydrogel properties.

References

Validation & Comparative

A Comparative Guide to d-KYFIL and Other Self-Assembling Peptides for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembling peptides (SAPs) have emerged as a versatile class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. Their ability to spontaneously form ordered nanostructures, such as hydrogels, under physiological conditions makes them ideal scaffolds for a variety of biomedical applications. This guide provides a comparative analysis of the self-assembling peptide d-KYFIL against other well-established SAPs: RADA16, EAK16, and KLD-12. The comparison focuses on key performance metrics, including mechanical properties, drug release kinetics, and biocompatibility, supported by experimental data.

Executive Summary

This guide offers a head-to-head comparison of four self-assembling peptides to aid researchers in selecting the most suitable candidate for their specific application. While all four peptides demonstrate the ability to form nanofibrous hydrogels, they exhibit distinct characteristics in terms of mechanical stiffness, drug elution profiles, and cellular interactions.

  • This compound: A promising peptide for further investigation, though quantitative data in the public domain is limited. Its d-amino acid composition suggests enhanced proteolytic resistance, a desirable trait for in vivo applications.

  • RADA16: A well-characterized peptide that forms hydrogels with moderate mechanical stiffness. It has been extensively studied for controlled drug and growth factor delivery and exhibits excellent biocompatibility.

  • EAK16: Known for its ability to form stable β-sheet structures and fibrillar assemblies. Its potential as a carrier for hydrophobic compounds has been demonstrated.

  • KLD-12: A widely used peptide in tissue engineering, particularly for cartilage and bone regeneration. It forms biocompatible hydrogels that support cell growth and differentiation.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound, RADA16, EAK16, and KLD-12. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here are compiled from various sources.

Table 1: Comparison of Mechanical Properties of Self-Assembling Peptide Hydrogels

PeptideConcentration (% w/v)Storage Modulus (G') (Pa)Experimental Conditions
This compound Data not availableData not availableData not available
RADA16 1%~550[1][2]pH 7.4, 37°C[1][2]
2.5%~616Not specified
EAK16 Data not availableData not availableData not available
KLD-12 Not specifiedData not availableData not available

Table 2: Comparison of Drug Release Kinetics from Self-Assembling Peptide Hydrogels

PeptideDrugDrug ConcentrationRelease Profile
This compound Data not availableData not availableData not available
RADA16 PaclitaxelNot specifiedSustained release over 7 days, with higher peptide concentration leading to slower release.[3]
Growth Factors (e.g., PDGF)Not specifiedLinear release of 65% of incorporated cytokine over 24 hours.[4][5]
EAK16 Pyrene (hydrophobic model)Not specifiedRelease rate can be controlled by varying the peptide-to-drug ratio.[2]
KLD-12 Growth FactorsNot specifiedCapable of sustained release to promote tissue regeneration.

Table 3: Comparison of Biocompatibility of Self-Assembling Peptide Hydrogels

PeptideCell LineAssayResults
This compound Data not availableData not availableData not available
RADA16 SMMC7721 (human hepatocellular carcinoma)Not specifiedExcellent biocompatibility, supporting cell growth and proliferation.[6]
L929, BMSCs, C28/I2MTT Assay, Live/Dead StainingNo negative effect on cell survival and proliferation.[7]
EAK16 Not specifiedNot specifiedReported to support mammalian cell attachment.[8]
KLD-12 Mesenchymal Stem Cells (MSCs)Calcein-AM/PI fluorescence stainingGood cell viability and proliferation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols for key experiments used in the characterization of self-assembling peptides.

Rheological Measurement of Peptide Hydrogels

Objective: To determine the viscoelastic properties, including the storage modulus (G') and loss modulus (G''), of the peptide hydrogels.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in deionized water or an appropriate buffer (e.g., PBS) to the desired concentration (e.g., 1% w/v).

    • Induce gelation by adjusting the pH to 7.4 with a suitable base (e.g., NaOH) or by adding a salt solution (e.g., PBS).

    • Allow the hydrogel to equilibrate at the desired temperature (e.g., 37°C) for a specified time before measurement.

  • Rheometer Setup:

    • Use a rheometer equipped with a parallel plate or cone-plate geometry.

    • Set the temperature of the Peltier plate to the desired experimental temperature (e.g., 37°C).

    • Lower the geometry to the set gap height (e.g., 500 µm).

  • Measurement:

    • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR) where G' and G'' are independent of the applied strain.

    • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVR to measure the dependence of G' and G'' on the frequency of oscillation.

    • Time Sweep: Monitor G' and G'' over time at a constant frequency and strain to observe the kinetics of gelation.

Transmission Electron Microscopy (TEM) of Peptide Nanofibers

Objective: To visualize the morphology and dimensions of the self-assembled peptide nanofibers.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the self-assembling peptide (e.g., 0.1 mg/mL) in deionized water or buffer.

    • Apply a small drop of the peptide solution onto a carbon-coated copper TEM grid.

    • Allow the solution to adsorb for a few minutes.

    • Wick away the excess solution using filter paper.

  • Negative Staining:

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid.

    • After a brief incubation (e.g., 30-60 seconds), wick away the excess stain.

    • Allow the grid to air dry completely.

  • Imaging:

    • Observe the stained grid under a transmission electron microscope at an appropriate accelerating voltage.

    • Capture images of the nanofibers and measure their dimensions (diameter and length) using appropriate software.

MTT Assay for Biocompatibility of Peptide Hydrogels

Objective: To assess the cytotoxicity of the peptide hydrogels by measuring the metabolic activity of cells cultured within or on the hydrogels.

Protocol:

  • Hydrogel Preparation (for 3D cell culture):

    • Sterilize the peptide solution by filtration.

    • Mix the peptide solution with a cell suspension in culture medium to achieve the desired final cell density and peptide concentration.

    • Dispense the cell-laden peptide solution into a 96-well plate and induce gelation.

  • Cell Culture:

    • Culture the cells within the hydrogels for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • At each time point, add the MTT solution to each well containing the cell-laden hydrogels and incubate for 3-4 hours.

    • During incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to a control group (e.g., cells cultured on tissue culture plastic).

Mandatory Visualization

Signaling Pathways in Tissue Regeneration

Self-assembling peptides can be functionalized with bioactive motifs or can inherently interact with cell surface receptors to trigger specific signaling cascades that promote tissue regeneration. The diagram below illustrates a generalized signaling pathway that can be activated by functionalized SAPs, leading to cellular responses such as proliferation, differentiation, and extracellular matrix (ECM) production.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_response Cellular Response SAP Self-Assembling Peptide (with bioactive motif) Receptor Cell Surface Receptor (e.g., Integrin) SAP->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation ECM_Production ECM Production Gene_Expression->ECM_Production

Caption: Generalized signaling pathway activated by bioactive self-assembling peptides.

Experimental Workflow for Peptide Hydrogel Characterization

The systematic characterization of self-assembling peptide hydrogels is essential to understand their properties and potential applications. The following workflow outlines the key experimental steps involved.

Peptide_Synthesis Peptide Synthesis & Purification Hydrogel_Formation Hydrogel Formation Peptide_Synthesis->Hydrogel_Formation Rheology Rheological Characterization Hydrogel_Formation->Rheology TEM TEM Imaging Hydrogel_Formation->TEM Drug_Loading Drug Loading Hydrogel_Formation->Drug_Loading Cell_Culture 3D Cell Culture Hydrogel_Formation->Cell_Culture Release_Kinetics Drug Release Kinetics Drug_Loading->Release_Kinetics MTT_Assay Biocompatibility (MTT Assay) Cell_Culture->MTT_Assay

Caption: Experimental workflow for characterizing self-assembling peptide hydrogels.

Logical Relationship for Peptide Selection

The choice of a self-assembling peptide for a specific application depends on a hierarchical set of considerations, from fundamental properties to application-specific requirements.

Application Desired Application (e.g., Drug Delivery, Tissue Engineering) Required_Properties Required Properties Application->Required_Properties Mechanical_Strength Mechanical Strength Required_Properties->Mechanical_Strength Release_Profile Drug Release Profile Required_Properties->Release_Profile Biocompatibility Biocompatibility Required_Properties->Biocompatibility Peptide_Selection Peptide Selection (this compound, RADA16, EAK16, KLD-12) Mechanical_Strength->Peptide_Selection Release_Profile->Peptide_Selection Biocompatibility->Peptide_Selection

Caption: Decision tree for selecting a self-assembling peptide based on application requirements.

References

In Vitro Biocompatibility of Functionalized Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro biocompatibility of a hydrogel is a critical determinant of its potential for therapeutic applications, including tissue engineering and drug delivery. This guide provides a comparative overview of the in vitro biocompatibility of functionalized hydrogels, with a focus on peptide-modified systems. While specific data for a "d-KYFIL" hydrogel is not available in the current scientific literature, this document will serve as a comprehensive resource by comparing data from various self-assembling and functionalized peptide hydrogels. This comparison will provide a robust framework for evaluating the biocompatibility of novel hydrogel formulations.

Comparative Analysis of Hydrogel Biocompatibility

The biocompatibility of hydrogels is assessed through a variety of in vitro assays that measure cellular health and response to the material. Key parameters include cell viability, cytotoxicity, proliferation, and adhesion. The following table summarizes quantitative data from studies on different peptide-functionalized hydrogels, offering a baseline for comparison.

Hydrogel SystemCell TypeAssayTime PointResults (e.g., % Viability)Reference
RGD-AlginateFibroblastsMTT Assay72 hours> 95%[1]
IKVAV-Peptide AmphiphileNeural Stem CellsLive/Dead Assay7 days> 90%[2]
Collagen-Mimetic PeptideMesenchymal Stem CellsAlamarBlue Assay5 days~110% (relative to control)[3]
Hyaluronic Acid-RGDEndothelial CellsCCK-8 Assay48 hours> 98%[3]
Matrigel™ (Control)VariousVariousVariousOften used as a positive control for cell growth and viability.[1]

Note: The d-enantiomer of an amino acid, such as in "this compound," is often used to increase resistance to enzymatic degradation, which can be a beneficial property for in vivo applications.

Key Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of hydrogel biocompatibility. Below are methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining if a hydrogel or its potential leachables are toxic to cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Live/Dead Viability/Cytotoxicity Assay: This fluorescence-based assay uses two probes, typically calcein-AM and ethidium (B1194527) homodimer-1, to distinguish live from dead cells. Calcein-AM is converted by intracellular esterases in live cells to a green fluorescent compound. Ethidium homodimer-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Cell Proliferation Assays

These assays measure the increase in cell number over time when cultured on or within a hydrogel.

  • AlamarBlue™ (Resazurin) Assay: Similar to the MTT assay, this assay uses the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells to quantify cell proliferation.

  • BrdU (Bromodeoxyuridine) Assay: This immunoassay detects the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells during the S-phase of the cell cycle.

Cell Adhesion and Spreading

The ability of cells to adhere to and spread on a hydrogel is crucial for many tissue engineering applications.

  • Immunofluorescence Staining: Cells cultured on the hydrogel can be fixed and stained for focal adhesion proteins (e.g., vinculin, paxillin) and cytoskeletal components (e.g., F-actin using phalloidin). Imaging these components via fluorescence microscopy allows for the visualization of cell adhesion and spreading.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams illustrating experimental processes and biological pathways provide a clear understanding of the methodologies and mechanisms involved in hydrogel biocompatibility.

experimental_workflow cluster_prep Hydrogel Preparation cluster_culture Cell Culture & Seeding cluster_assays In Vitro Assays cluster_analysis Data Analysis hydrogel_synthesis Hydrogel Synthesis (e.g., this compound) sterilization Sterilization (e.g., UV, filtration) hydrogel_synthesis->sterilization cell_seeding Cell Seeding (On or within hydrogel) sterilization->cell_seeding Incubation cell_culture Cell Culture (e.g., Fibroblasts, Neurons) cell_culture->cell_seeding viability Viability/Cytotoxicity (MTT, Live/Dead) cell_seeding->viability proliferation Proliferation (AlamarBlue) cell_seeding->proliferation adhesion Adhesion/Spreading (Immunofluorescence) cell_seeding->adhesion data_collection Data Collection (e.g., Absorbance, Fluorescence) viability->data_collection proliferation->data_collection adhesion->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Conclusion on Biocompatibility statistical_analysis->conclusion Interpretation

Caption: Workflow for in vitro biocompatibility testing of hydrogels.

Peptide sequences incorporated into hydrogels, such as the well-studied Arginine-Glycine-Aspartic acid (RGD) motif, often promote cell adhesion by interacting with integrin receptors on the cell surface. This interaction can trigger downstream signaling pathways that influence cell survival, proliferation, and differentiation. While the specific signaling cascade for a "this compound" sequence is unknown, a general representation of integrin-mediated signaling is provided below.

signaling_pathway cluster_ecm Hydrogel Microenvironment cluster_cell Cellular Response hydrogel Peptide-Functionalized Hydrogel (e.g., with RGD) integrin Integrin Receptors hydrogel->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation src Src Kinase fak->src pi3k_akt PI3K/Akt Pathway fak->pi3k_akt ras_erk Ras/ERK Pathway src->ras_erk proliferation Proliferation ras_erk->proliferation differentiation Differentiation ras_erk->differentiation survival Cell Survival pi3k_akt->survival

Caption: Integrin-mediated signaling in response to a functionalized hydrogel.

Conclusion

The in vitro validation of hydrogel biocompatibility is a multifaceted process that relies on a suite of standardized assays. While direct comparative data for a this compound hydrogel is not presently available, the existing literature on other peptide-functionalized hydrogels provides a strong foundation for understanding the key parameters and experimental approaches required for a thorough biocompatibility assessment. The data and protocols presented here serve as a valuable guide for researchers and professionals in the field of drug development and tissue engineering, enabling objective comparisons and informed decisions in the development of novel biomaterials.

References

Unraveling the Driving Forces Behind d-KYFIL Stereocomplexation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals confirming the mechanism of d-KYFIL stereocomplexation through comparative analysis with alternative self-assembling peptide systems. This guide provides detailed experimental data, protocols, and visual representations to elucidate the principles of stereochemistry-driven supramolecular assembly.

The self-assembly of peptides into well-defined nanostructures is a cornerstone of bottom-up fabrication in biomaterials science. Among the various strategies to control this assembly, stereocomplexation—the specific interaction between enantiomeric peptides—has emerged as a powerful tool to modulate the morphology, mechanics, and stability of the resulting materials. This guide focuses on the pentapeptide this compound, detailing the experimental evidence that confirms its stereocomplexation mechanism and comparing its behavior with other self-assembling peptide systems.

The Mechanism of this compound Stereocomplexation: From Random Coils to Crystalline Plates

The stereocomplexation of the pentapeptide KYFIL is a striking example of how chirality can direct supramolecular assembly. In aqueous solutions, the individual L-KYFIL and this compound enantiomers exist as soluble, random coils. However, upon mixing, they co-assemble into β-sheet-rich structures that rapidly form a hydrogel.[1][2] This process is driven by specific interactions between the L- and D-isomers, leading to a more ordered and crystalline state. X-ray diffraction studies have confirmed this transition, showing that while the individual enantiomers are amorphous, their blend is crystalline.[1][2]

A key feature of KYFIL stereocomplexation in physiological conditions (phosphate-buffered saline, PBS) is a significant morphological transformation. While L- and this compound individually form entangled fibrous hydrogels, their 1:1 blend assembles into a network of two-dimensional plates.[1][2] This morphological shift from fibers to plates is responsible for the observed decrease in the stiffness of the resulting hydrogel, a behavior that contrasts with other peptide systems where stereocomplexation typically leads to stiffer materials.[1][2]

The stereocomplex formation also confers a significant enhancement in proteolytic stability. The 1:1 L:this compound blend demonstrates a resistance to enzymatic degradation that is comparable to the this compound enantiomer alone, effectively shielding the L-peptide from proteases.[1][2] This increased stability, coupled with the unique plate-like morphology, opens avenues for controlled therapeutic release and novel cell-material interactions.

dot

KYFIL_Stereocomplexation cluster_L_KYFIL L-KYFIL cluster_D_KYFIL This compound cluster_Stereocomplex L:this compound Blend (1:1) L_Coil Soluble Random Coil L_Fiber Fibrous Hydrogel (PBS) L_Coil->L_Fiber Self-Assembly Mix Mixed L & D Peptides D_Coil Soluble Random Coil D_Fiber Fibrous Hydrogel (PBS) D_Coil->D_Fiber Self-Assembly Beta_Sheet β-Sheet Formation Mix->Beta_Sheet Stereocomplexation Plates Crystalline Plates (PBS) Beta_Sheet->Plates Supramolecular Assembly Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Biophysical & Morphological Characterization cluster_Stability Functional Assessment L_Peptide L-Peptide Solution Blend 1:1 L:D Peptide Blend L_Peptide->Blend D_Peptide D-Peptide Solution D_Peptide->Blend CD Circular Dichroism (CD) Blend->CD Secondary Structure TEM Transmission Electron Microscopy (TEM) Blend->TEM Nanostructure Morphology Rheology Rheology Blend->Rheology Mechanical Properties XRD X-ray Diffraction (XRD) Blend->XRD Crystallinity Proteolysis Proteolytic Degradation Assay Blend->Proteolysis Enzymatic Stability

References

D-KYFIL in Regenerative Medicine: A Comparative Guide to a Novel Peptide Biomaterial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentapeptide d-KYFIL is emerging as a promising biomaterial in the field of regenerative medicine. Composed of D-amino acids, this peptide offers enhanced resistance to enzymatic degradation, a critical attribute for in vivo applications. Its capacity for self-assembly into hydrogels provides a versatile platform for tissue engineering and cell delivery. This guide offers a comparative analysis of this compound's potential, benchmarked against established regenerative therapies, and provides insights into its underlying mechanisms and experimental validation.

This compound: A Novel Biomaterial for Regenerative Scaffolding

This compound is a peptide-based biomaterial recognized for its ability to form self-supporting hydrogels through a process called stereocomplexation when blended with its L-amino acid counterpart (l-KYFIL)[1][2]. These hydrogels can be engineered to mimic the stiffness of various native tissues and exhibit shear-thinning and self-healing properties, making them suitable for injectable delivery of therapeutic cells[3][4]. The "d-" configuration of its amino acids confers resistance to proteases, prolonging its presence and therapeutic action in the body[5].

While direct in vivo case studies on the regenerative efficacy of this compound are currently limited in published literature, its properties as a biomaterial suggest significant potential. Hydrogels formed from this compound can serve as a scaffold to support cell growth, proliferation, and differentiation, crucial processes in tissue regeneration[6][7][8].

Comparative Analysis: this compound's Potential vs. Alternative Regenerative Therapies

To contextualize the potential of this compound, this section compares its projected attributes with those of other regenerative medicine approaches, including another class of therapeutic peptides—Pigment Epithelium-Derived Factor (PEDF)-derived short peptides (PDSPs)—as well as Mesenchymal Stem Cell (MSC) therapy and Platelet-Rich Plasma (PRP).

Quantitative Performance Data

The following table summarizes key performance metrics from preclinical and clinical studies of alternative regenerative therapies. While direct comparative data for this compound is not yet available, the parameters presented serve as benchmarks for its future evaluation.

TherapyIndicationKey Performance MetricResultSource
PEDF-Derived Short Peptide (PDSP) Experimental Dry EyeReduction in Corneal Epithelial Damage ScoreSignificant improvement with 29-mer peptide treatment.[9]
Retinal Degeneration (rat model)Prevention of Retinal Atrophy and Dysfunction6dS peptide eye drops counteracted sodium iodate-induced damage.[10]
Wound Healing (in vitro)Increased Cell Migration and Wound ClosureSignificant increase in migrating retinal and corneal epithelial cells.[11]
Mesenchymal Stem Cells (MSCs) Orthopedics (Pain Reduction)Pain Reduction (β coefficient in meta-regression)Most effective intervention for pain reduction (β = 8.45, p < 0.05).[12]
Platelet-Rich Plasma (PRP) Orthopedics (Pain Reduction)Pain ReductionModerate improvements observed.[12]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways activated by therapeutic agents is crucial for their development and application. While the specific signaling pathways for this compound in a regenerative context are yet to be fully elucidated, we can examine the well-documented pathways of comparable therapies.

Many regenerative processes, including wound healing and tissue repair, are mediated by the c-Met signaling pathway[12][13][14]. Activation of the c-Met receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of intracellular signals that promote cell proliferation, migration, and survival[15][16]. It is plausible that novel peptides like this compound could be designed to interact with such pathways to elicit a regenerative response.

For instance, the neuroprotective and regenerative effects of some PEDF-derived peptides are linked to the activation of specific signaling pathways that inhibit apoptosis and inflammation[17].

Diagram: Generalized c-Met Signaling Pathway

cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) or Agonist Peptide cMet c-Met Receptor HGF->cMet Binding & Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration STAT3->Proliferation

Caption: Generalized c-Met signaling pathway activated by HGF or agonist peptides.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of protocols used in the evaluation of peptide-based biomaterials and therapies.

Protocol 1: Hydrogel Formation and Rheological Characterization of this compound

This protocol is adapted from studies on self-assembling peptides[2][3].

  • Peptide Synthesis and Purification: this compound is synthesized using solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography.

  • Hydrogel Formation: Lyophilized this compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired weight percentage. For stereocomplex hydrogels, solutions of L- and this compound are mixed at specific volumetric ratios[2]. The mixture is allowed to self-assemble at room temperature or 37°C.

  • Rheological Measurement: The mechanical properties of the hydrogel are characterized using a rheometer. Frequency sweep experiments are performed at a constant strain to determine the storage (G') and loss (G'') moduli. Strain sweep experiments are conducted to identify the linear viscoelastic region. Shear-thinning and self-healing properties are assessed through step-strain experiments[3].

Diagram: Experimental Workflow for Hydrogel Characterization

Hydrogel_Workflow Peptide_Synthesis Peptide Synthesis (this compound) Dissolution Dissolution in Buffer Peptide_Synthesis->Dissolution Self_Assembly Self-Assembly/ Gelation Dissolution->Self_Assembly Rheology Rheological Analysis (G', G'') Self_Assembly->Rheology Microscopy Microscopy (TEM/SEM) Self_Assembly->Microscopy Cell_Culture Cell Viability & Proliferation Assay Self_Assembly->Cell_Culture Results Characterization of Biomaterial Properties Rheology->Results Microscopy->Results Cell_Culture->Results

Caption: Experimental workflow for the characterization of this compound hydrogels.

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This protocol is a standard method to assess cell migration, as described in studies of regenerative peptides[11].

  • Cell Culture: A confluent monolayer of a relevant cell type (e.g., retinal or corneal epithelial cells) is cultured in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing the test peptide (e.g., PDSP) at various concentrations is added. A control group receives medium without the peptide.

  • Imaging and Analysis: The wound area is imaged at different time points (e.g., 0, 18, and 36 hours) using a microscope. The rate of wound closure is quantified by measuring the change in the cell-free area over time.

Conclusion

This compound represents a promising next-generation biomaterial for regenerative medicine, primarily due to its inherent resistance to degradation and its tunable mechanical properties as a hydrogel scaffold. While direct evidence from in vivo regenerative case studies is still forthcoming, its characteristics suggest a strong potential for applications in cell delivery and tissue engineering. By comparing its potential with established therapies like PDSPs, MSCs, and PRP, this guide provides a framework for the future evaluation and development of this compound-based regenerative strategies. Further research should focus on elucidating its specific biological interactions and demonstrating its therapeutic efficacy in preclinical models of tissue injury and disease.

References

Comparative Proteomics of Cells in d-KYFIL Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from two-dimensional (2D) cell culture to three-dimensional (3D) environments that more accurately mimic the native extracellular matrix (ECM) is a critical step in developing more physiologically relevant in vitro models. Self-assembling peptide hydrogels, particularly those composed of D-amino acids, offer a promising synthetic alternative to traditional biological matrices. This guide provides a comparative overview of the anticipated proteomic landscape of cells cultured in d-KYFIL scaffolds versus commonly used alternatives like Matrigel and collagen hydrogels.

While direct comparative proteomic studies on cells cultured specifically within this compound scaffolds are not yet publicly available, this guide synthesizes data from proteomic analyses of cells in other 3D scaffolds and the known properties of D-amino acid peptides to provide a predictive comparison.

Performance Comparison of 3D Scaffolds

The choice of a 3D scaffold significantly influences cellular behavior, including proliferation, differentiation, and signaling. This is reflected in the cellular proteome. The this compound peptide, a pentapeptide with the sequence Lys-Tyr-Phe-Ile-Leu composed of D-amino acids, self-assembles into a nanofibrous hydrogel.[1][2] Its key feature is its high resistance to enzymatic degradation, a common limitation of L-amino acid peptide scaffolds.[3][4]

FeatureThis compound Scaffold (Predicted)MatrigelCollagen I Hydrogel
Composition Chemically defined, synthetic pentapeptide (d-isoforms of KYFIL)Complex mixture of basement membrane proteins (laminin, collagen IV, etc.) and growth factors[5][6][7]Primarily purified Type I collagen[8][9]
Biostability High resistance to proteolysis[3][4]Susceptible to degradation by cellular proteases[10]Susceptible to degradation by cellular proteases (e.g., MMPs)[10]
Batch-to-Batch Variability LowHigh[11]Moderate
Predicted Cellular Proteome Stable, long-term culture proteome with minimal scaffold-derived peptide contamination. Likely to show enhanced expression of proteins related to cell-cell interactions and intrinsic cellular processes over cell-matrix remodeling.Dynamic proteome reflecting cellular response to a complex and evolving microenvironment. High potential for contamination with scaffold-derived proteins.[5][6]Proteome indicative of cellular interaction with a specific ECM component, with significant upregulation of collagen-binding proteins and remodeling enzymes.[8][9]
Key Cellular Processes Influenced Cell adhesion, long-term cell survival, and differentiation in a stable microenvironment.Cell adhesion, invasion, differentiation, and response to a growth factor-rich environment.[5][11]Cell adhesion, migration, and matrix remodeling.[8][9]

Quantitative Proteomic Data Comparison (Hypothetical)

The following table presents a hypothetical comparison of protein expression changes based on published data from Matrigel and collagen scaffolds, and predictions for this compound based on its properties. This data is intended to be illustrative of the types of differences researchers might expect to observe.

Protein CategoryThis compound Scaffold (Predicted)Matrigel[5]Collagen I Hydrogel[8][9]
Cell Adhesion Proteins (Integrins, Cadherins) Upregulated (stable cell-cell and cell-matrix junctions)Upregulated (complex interactions with various ECM components)Upregulated (specifically collagen-binding integrins)
Extracellular Matrix Remodeling Enzymes (MMPs) Downregulated (due to scaffold stability)Upregulated (active remodeling of the complex matrix)Highly Upregulated (degradation and remodeling of collagen fibrils)
Cytoskeletal Proteins (Actin, Tubulin) Organized structures reflecting stable morphologyDynamic rearrangements supporting migration and invasionAligned structures in response to collagen fiber orientation
Proliferation Markers (e.g., Ki-67) Sustained expression in long-term cultureHigh initial expression, may decrease with differentiationVariable, dependent on cell type and matrix density
Apoptosis-Related Proteins (e.g., Caspases) Low basal levels, indicative of high viabilityVariable, can be influenced by growth factor withdrawal or matrix changesMay be induced by mechanical stress or matrix contraction
Metabolic Pathway Proteins Stable metabolic profileShift towards glycolysis often observed in dense 3D culturesDependent on nutrient diffusion and cell density

Experimental Protocols

A reliable comparative proteomic analysis hinges on robust and consistent experimental protocols. The following provides a generalized workflow for protein extraction and preparation for mass spectrometry from cells cultured in hydrogel scaffolds.

Cell Culture in 3D Scaffolds
  • This compound Hydrogel Preparation: Dissolve lyophilized this compound peptide in sterile PBS at the desired concentration. Gelation can be induced by adjusting the pH to 7.4.[2]

  • Cell Encapsulation: Resuspend cells in the peptide solution before gelation is complete and dispense into culture plates.

  • Culture Conditions: Maintain cultures in a humidified incubator at 37°C and 5% CO2, with regular media changes.

Protein Extraction from Hydrogels

This protocol is adapted from methods for protein isolation from complex biological scaffolds.[12][13]

  • Scaffold Dissolution/Cell Recovery:

    • For this compound, which is resistant to enzymatic degradation, a mechanical disruption approach is necessary. Add a cell lysis buffer with strong chaotropic agents (e.g., urea, SDS) and protease inhibitors. Use sonication or a dounce homogenizer to disrupt the hydrogel and lyse the cells.

    • For Matrigel and Collagen, enzymatic digestion (e.g., with dispase or collagenase) can be used to dissolve the scaffold and release the cells, followed by cell lysis.[6]

  • Protein Solubilization: Ensure complete protein solubilization by using a buffer containing SDS and reducing agents like DTT. Heat the samples to denature proteins.

  • Protein Precipitation: Precipitate proteins using methods like acetone (B3395972) or TCA precipitation to remove interfering substances from the hydrogel and lysis buffer.

  • Protein Digestion:

    • Resuspend the protein pellet in a suitable buffer (e.g., ammonium (B1175870) bicarbonate).

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[13]

    • Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.[13]

  • Peptide Cleanup: Desalt the peptide mixture using C18 spin columns or tips to remove residual salts and detergents before mass spectrometry analysis.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins against a relevant protein database. Perform statistical analysis to identify differentially expressed proteins between the different scaffold conditions.

Visualizations

Experimental Workflow

Experimental_Workflow Comparative Proteomics Workflow cluster_culture 3D Cell Culture cluster_prep Sample Preparation cluster_analysis Analysis dKYFIL Cells in this compound Extraction Protein Extraction & Digestion dKYFIL->Extraction Matrigel Cells in Matrigel Matrigel->Extraction Collagen Cells in Collagen Collagen->Extraction Cleanup Peptide Cleanup (C18 Desalting) Extraction->Cleanup MS LC-MS/MS Cleanup->MS Data Data Analysis (Protein ID & Quant) MS->Data

Caption: Workflow for comparative proteomic analysis.

Signaling Pathway Comparison

Scaffold properties directly impact intracellular signaling. The stability and defined nature of this compound are predicted to foster signaling pathways associated with stable cell-cell adhesion and differentiation, whereas the dynamic and complex nature of biological scaffolds like Matrigel and collagen will likely activate pathways related to migration and matrix remodeling.

Signaling_Pathways Predicted Signaling Pathway Activation cluster_dKYFIL This compound Scaffold cluster_biomatrix Biological Scaffolds (Matrigel/Collagen) Adhesion Cell-Cell Adhesion (Cadherin Signaling) Differentiation Differentiation Pathways (e.g., Notch, Wnt) Survival Cell Survival (PI3K/Akt Signaling) Migration Cell Migration (Integrin-FAK Signaling) Remodeling ECM Remodeling (MMP Signaling) Growth Growth Factor Signaling (e.g., MAPK/ERK) Cell Cell Cell->Adhesion Cell->Differentiation Cell->Survival Cell->Migration Cell->Remodeling Cell->Growth

Caption: Differential signaling in synthetic vs. biological scaffolds.

Conclusion

The use of this compound self-assembling peptide scaffolds presents an opportunity to culture cells in a highly stable and chemically defined 3D microenvironment. While direct proteomic data is still forthcoming, the anticipated proteomic profile suggests a shift away from dynamic matrix remodeling towards the study of intrinsic cellular processes in a more controlled, long-term culture system. This makes this compound and similar D-peptide scaffolds a valuable tool for fundamental cell biology research, drug discovery, and tissue engineering applications where a stable and defined microenvironment is paramount. Further proteomic studies are crucial to validate these predictions and fully elucidate the cellular response to these promising biomaterials.

References

Safety Operating Guide

Proper Disposal Procedures for d-KYFIL (Presumed to be Carfilzomib)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the assumption that "d-KYFIL" refers to the antineoplastic agent Carfilzomib. The Safety Data Sheets (SDS) for Carfilzomib do not provide specific instructions for chemical neutralization or deactivation. Therefore, all waste containing this compound must be managed as hazardous pharmaceutical waste through a licensed environmental services provider. Do not attempt to neutralize or dispose of this material via standard laboratory drains or as general waste.

Essential Safety and Hazard Information

Carfilzomib is a potent pharmaceutical compound that requires careful handling to avoid exposure. It is classified as hazardous, and its disposal is regulated to protect personnel and the environment. Key hazards include being harmful if swallowed, causing skin and eye irritation, suspected of damaging fertility or an unborn child, and causing organ damage through prolonged or repeated exposure.

Quantitative Hazard Data Summary

The following table summarizes the hazard classifications for Carfilzomib, which dictate the necessary disposal precautions.

Hazard ClassificationGHS Code(s)Disposal Implication
Acute Oral ToxicityH302Harmful if swallowed. Waste must be securely contained to prevent ingestion by wildlife or humans. Do not dispose of in general trash or drains.
Skin Corrosion/IrritationH315Causes skin irritation. Contaminated personal protective equipment (PPE) and labware must be disposed of as hazardous waste.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation. Mandates the use of sealed containers for waste to prevent accidental splashing or dust generation.
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child. Requires stringent containment and disposal to prevent environmental release and human exposure.
Specific Target Organ Toxicity (Single)H335May cause respiratory irritation. Waste should be handled in a manner that minimizes dust or aerosol generation (e.g., wet-wiping spills).
Specific Target Organ Toxicity (Repeat)H372Causes damage to organs through prolonged or repeated exposure. Underscores the need for professional hazardous waste disposal.
Hazardous to the Aquatic EnvironmentH413May cause long-lasting harmful effects to aquatic life. Prohibits any form of sewer or waterway disposal.

Disposal Workflow and Decision-Making

The proper disposal of this compound/Carfilzomib waste requires a systematic approach to ensure safety and regulatory compliance. The following workflow diagram illustrates the decision-making process from waste generation to final disposal.

G This compound/Carfilzomib Waste Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Pickup cluster_3 Final Disposal A Waste Generated (this compound/Carfilzomib) B Identify Waste Type A->B C1 Solid Waste (Contaminated PPE, Vials, Labware) B->C1 Solid C2 Liquid Waste (Unused Solutions, Rinsate) B->C2 Liquid D1 Place in labeled, sealed hazardous waste container (Solid) C1->D1 D2 Place in labeled, sealed, leak-proof hazardous waste container (Liquid) C2->D2 E Store in designated Satellite Accumulation Area (SAA) D1->E D2->E F Request pickup from certified Environmental Health & Safety (EHS) waste handler E->F G Transported by licensed handler to a permitted facility F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of this compound/Carfilzomib waste.

Experimental Protocols for Waste Handling

The following protocols provide step-by-step guidance for handling waste generated from research involving this compound/Carfilzomib. These are general best practices for hazardous pharmaceutical compounds in the absence of specific deactivation procedures.

Protocol 1: Management of Solid Waste

This protocol covers the disposal of contaminated labware, vials, and personal protective equipment (PPE).

  • Segregation at Point of Use: Immediately after use, place all contaminated solid items into a designated, clearly labeled hazardous waste container.

    • Acceptable items include: empty vials, used syringes (without needles), contaminated gloves, bench paper, and disposable lab coats.

    • Sharps: Needles and other sharp objects must first be placed in a designated sharps container before being disposed of as hazardous waste.

  • Container Requirements: Use a rigid, leak-proof container with a secure lid. The container must be compatible with the waste type and clearly labeled with "Hazardous Waste," the chemical name ("Carfilzomib"), and the associated hazard symbols.

  • Storage: Keep the solid waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) away from general lab traffic.

  • Disposal: Once the container is full, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Do not overfill containers.

Protocol 2: Management of Liquid Waste

This protocol covers the disposal of unused this compound/Carfilzomib solutions and the first rinsate from cleaning contaminated glassware.

  • Waste Collection: Collect all liquid waste containing this compound/Carfilzomib in a dedicated, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene).

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Carfilzomib"), an approximate concentration of the active ingredient, and a list of all solvents present (e.g., "in 5% Dextrose").

  • pH and Compatibility: Do not mix incompatible waste streams. Since Carfilzomib is supplied in a buffered solution, no pH adjustment should be attempted. Mixing with other chemical wastes (e.g., strong acids or bases) is prohibited.

  • Storage: Keep the liquid waste container tightly capped and stored in secondary containment (e.g., a chemical-resistant tray or tub) within a designated SAA.

  • Disposal: Arrange for pickup through your institution's EHS department. Ensure the container is clean on the outside and securely sealed before transport.

Protocol 3: Spill Cleanup and Decontamination

This protocol outlines the procedure for cleaning small spills of powdered this compound/Carfilzomib or solutions.

  • Alert and Secure: Alert personnel in the immediate area. If the spill is large or involves a significant amount of dust, evacuate the area and contact EHS.

  • Don PPE: At a minimum, wear two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection (goggles). For powders, a respirator (e.g., N95) is required.

  • Containment:

    • For powders: Gently cover the spill with absorbent pads or gauze dampened with water to prevent the powder from becoming airborne. Do not dry-sweep.

    • For liquids: Cover the spill with absorbent pads, starting from the outside and working inward.

  • Cleanup: Carefully wipe up the contained spill material using the absorbent pads. Place all contaminated materials (pads, gloves, etc.) into a hazardous solid waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous solid waste.

  • Final Disposal: Seal the hazardous waste container and manage it according to Protocol 1.

Essential Safety and Logistical Information for Handling Carfilzomib (d-KYFIL)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Carfilzomib, a potent tetrapeptide epoxyketone proteasome inhibitor. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling Carfilzomib to minimize exposure risks. The following table summarizes the required PPE based on the activity being performed.

ActivityRequired Personal Protective Equipment
Unpacking/Receiving Double chemotherapy gloves (outer pair over work gloves if applicable), elastomeric half-mask with a multi-gas cartridge and P100 filter if packaging is not enclosed in plastic.[1]
Compounding/Weighing Two pairs of chemotherapy gloves (ASTM D6978 compliant), disposable gown (impermeable, long-sleeved, back-closing), hair cover, beard cover (if applicable), shoe covers, safety glasses with side-shields or chemical splash goggles, and a NIOSH-approved respirator if not handled within a containment primary engineering control (C-PEC) like a chemical hood.[1][2][3][4]
Administration/Handling Solutions Two pairs of chemotherapy gloves, a disposable gown shown to be resistant to hazardous drugs, and a face shield or a combination of a mask and safety glasses.[4]
Spill Cleanup Two pairs of chemotherapy gloves, disposable gown, shoe covers, safety goggles, and a NIOSH-approved respirator. A spill kit must be readily available.[1][2]
Waste Disposal Two pairs of chemotherapy gloves and a disposable gown.

Standard Operating Procedure for Handling Carfilzomib

The following workflow outlines the key steps for the safe handling of Carfilzomib in a laboratory setting, from preparation to disposal.

Standard Operating Procedure for Handling Carfilzomib prep Preparation - Confirm availability of SDS - Don appropriate PPE - Prepare handling area (e.g., fume hood) reconstitution Reconstitution - Aseptically reconstitute with sterile water - Gently swirl/invert to dissolve, do not shake - Visually inspect for particulates prep->reconstitution Proceed to handling Handling/Use - Conduct all manipulations within a C-PEC - Avoid aerosol generation - Use a closed system transfer device (CSTD) if possible reconstitution->handling Proceed to decontamination Decontamination - Decontaminate all surfaces after use - Clean equipment thoroughly handling->decontamination After use disposal Waste Disposal - Dispose of all contaminated materials (vials, PPE, etc.) in designated hazardous waste containers - Follow institutional and regulatory guidelines for disposal decontamination->disposal Finally

Caption: Standard Operating Procedure for Handling Carfilzomib.

Spill Management Protocol

In the event of a Carfilzomib spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

StepAction
1. Evacuate and Secure Immediately alert others in the area. Evacuate the immediate vicinity of the spill. Restrict access to the contaminated area.
2. Don PPE Put on the appropriate personal protective equipment for spill cleanup, including a respirator.[2]
3. Contain the Spill If the spill involves a powder, gently cover it with damp absorbent material to avoid generating dust.[2] For liquids, surround the spill with absorbent material.
4. Clean the Spill Carefully collect the absorbent material and any contaminated debris. Clean the spill area with an appropriate cleaning agent, working from the outer edge of the spill inwards.
5. Decontaminate Thoroughly decontaminate the spill area and any equipment used for cleanup.
6. Dispose of Waste Place all contaminated materials, including PPE, into a designated hazardous waste container.[2]
7. Report Report the spill to the appropriate safety personnel and complete any necessary documentation.

Emergency Spill Response Workflow

The following diagram illustrates the decision-making process and actions to be taken in the event of a Carfilzomib spill.

Carfilzomib Spill Response Workflow spill Spill Occurs assess Assess Spill - Powder or Liquid? - Quantity? spill->assess evacuate Evacuate Area & Alert Others assess->evacuate don_ppe Don Spill Response PPE evacuate->don_ppe contain Contain Spill - Cover powder with damp absorbent - Surround liquid with absorbent don_ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of all contaminated waste decontaminate->dispose report Report Incident dispose->report

Caption: Carfilzomib Spill Response Workflow.

First Aid Measures

In case of exposure to Carfilzomib, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Storage and Disposal

Proper storage and disposal of Carfilzomib are critical to maintaining a safe laboratory environment.

  • Storage: Unopened vials of Carfilzomib should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[9][10] Vials should be kept in their original packaging to protect them from light.[9][10]

  • Disposal: All waste materials, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[2][7] Do not pool unused portions from vials; discard any remaining solution in a single-dose vial.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.